molecular formula C32H28N6O2 B15582436 BPH-1358 free base

BPH-1358 free base

Cat. No.: B15582436
M. Wt: 528.6 g/mol
InChI Key: HOYOJUMMRGKESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPH-1358 free base is a useful research compound. Its molecular formula is C32H28N6O2 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N6O2/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYOJUMMRGKESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

No Publicly Available Data on the Biological Activity of NSC50460 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the biological activity, mechanism of action, or experimental data for a compound designated as "NSC50460 free base."

Extensive queries were conducted to locate research articles, clinical trial data, or technical datasheets pertaining to NSC50460. These searches, targeting specifics such as its mechanism of action, in vitro efficacy, and in vivo studies, did not return any relevant results. This suggests that NSC50460 may be an internal compound designation not yet disclosed in public forums, a compound that has not been the subject of published research, or potentially an incorrect identifier.

Without accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation "NSC50460" and consult internal documentation or proprietary databases that may contain information not available in the public domain. If the compound is known by an alternative name or identifier, providing that information may enable a more successful literature search.

An In-depth Technical Guide to the Dual Inhibition of Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information was found for a specific compound designated "BPH-1358." This guide provides a comprehensive overview of the principles, methodologies, and therapeutic potential of dual farnesyl diphosphate (B83284) synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS) inhibition, a promising area of drug discovery.

Introduction

The mevalonate (B85504) pathway is a critical metabolic cascade responsible for the synthesis of isoprenoids, a diverse class of molecules essential for various cellular functions, from cholesterol production to protein prenylation.[1][2][3] Two key enzymes in this pathway, farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), have emerged as compelling targets for therapeutic intervention in oncology and infectious diseases.[1][4][5] FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP), a precursor for cholesterol and a substrate for protein farnesylation.[3] UPPS, an enzyme found in bacteria but not humans, is crucial for the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for bacterial cell wall biosynthesis.[5][6][7]

The simultaneous inhibition of both FPPS and UPPS presents a novel and potentially powerful therapeutic strategy.[1] In cancer, dual inhibition could disrupt both tumor cell growth through the inhibition of protein prenylation and cholesterol synthesis. In the context of infectious diseases, this approach could offer a potent antibacterial effect by targeting a key bacterial pathway.[1][5] This guide explores the core aspects of dual FPPS and UPPS inhibition, including quantitative data on known inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data on FPPS and UPPS Inhibitors

While specific data for "BPH-1358" is unavailable, research into dual FPPS/UPPS inhibitors and related compounds provides valuable insights. The following table summarizes inhibitory activities for representative compounds from classes known to target these enzymes. It is important to note that many compounds have been primarily investigated for their activity against either FPPS or UPPS, with dual inhibition being a more recent area of focus.

Compound ClassExample CompoundTarget Enzyme(s)IC50Assay SystemReference
BisphosphonatesBPH-629E. coli UPPS-Pharmacophore Model Basis[8]
Diketo AcidsBPH-1330E. coli UPPS2 µMBiochemical Assay[6]
Anthranilic AcidsCompound 2E. coli UPPS25 µMBiochemical Assay[8]
Sulfonate-containing compoundsCompound 40Pan-FPPS/UPPS5.7 - 237 µMIn vitro enzyme assays[1]

Note: IC50 values are highly dependent on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments central to the study of FPPS and UPPS inhibitors.

1. Enzyme Inhibition Assay (Radiometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FPPS or UPPS.

  • Principle: This assay measures the incorporation of a radiolabeled substrate ([1-14C]isopentenyl pyrophosphate) into the product (farnesyl pyrophosphate for FPPS or undecaprenyl pyrophosphate for UPPS).

  • Materials:

    • Purified recombinant FPPS or UPPS enzyme.

    • [1-14C]isopentenyl pyrophosphate (IPP).

    • Farnesyl pyrophosphate (FPP) for UPPS assay, or geranyl pyrophosphate (GPP) for FPPS assay.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • Scintillation cocktail and vials.

    • Microplate reader compatible with radiometric measurements.

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Initiate the reaction by adding the substrates (GPP and [1-14C]IPP for FPPS; FPP and [1-14C]IPP for UPPS).

    • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Extract the radiolabeled product using an organic solvent (e.g., n-butanol).

    • Transfer the organic phase to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Proliferation Assay

  • Objective: To assess the cytotoxic or cytostatic effect of a test compound on cancer cell lines or bacterial cultures.

  • Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include MTT, XTT, or CellTiter-Glo assays.

  • Materials:

    • Cancer cell line (e.g., PC-3 for prostate cancer) or bacterial strain (e.g., E. coli).

    • Appropriate cell culture medium and supplements or bacterial growth medium.

    • Test compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or a detergent-based solution).

    • Microplate reader.

  • Procedure:

    • Seed cells or bacteria in a 96-well plate and allow them to adhere or enter the logarithmic growth phase.

    • Treat the cells/bacteria with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 24-72 hours for cancer cells, shorter for bacteria).

    • Add the MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The Mevalonate Pathway and a Generalized Experimental Workflow are depicted below.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP FPPS FPPS GPP->FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Protein_Farnesylation Protein Farnesylation (e.g., Ras) FPP->Protein_Farnesylation UPP Undecaprenyl Pyrophosphate (UPP) FPP->UPP + 8 IPP UPPS UPPS (Bacteria) FPP->UPPS Protein_Geranylgeranylation Protein Geranylgeranylation (e.g., Rho) GGPP->Protein_Geranylgeranylation Cholesterol Cholesterol Squalene->Cholesterol Bacterial_Cell_Wall Bacterial Cell Wall Biosynthesis UPP->Bacterial_Cell_Wall FPPS->FPP UPPS->UPP FPPS_Inhibitor FPPS Inhibitor FPPS_Inhibitor->FPPS UPPS_Inhibitor UPPS Inhibitor UPPS_Inhibitor->UPPS

Caption: The Mevalonate Pathway highlighting FPPS and UPPS as key therapeutic targets.

Experimental_Workflow Start Compound Library (e.g., BPH series) Biochemical_Screening Biochemical Screening (FPPS & UPPS Inhibition Assays) Start->Biochemical_Screening Hit_Identification Hit Identification (IC50 Determination) Biochemical_Screening->Hit_Identification Cellular_Assays Cell-Based Assays (Cytotoxicity, Antibacterial Activity) Hit_Identification->Cellular_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cellular_Assays->Lead_Optimization Lead_Optimization->Biochemical_Screening Iterative Improvement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models, Infection models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A generalized workflow for the discovery and development of FPPS/UPPS inhibitors.

Conclusion

The dual inhibition of FPPS and UPPS represents a frontier in the development of novel therapeutics for cancer and infectious diseases. While the specific compound "BPH-1358" remains outside the public domain, the exploration of related chemical series highlights the active pursuit of this strategy. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of dual FPPS and UPPS inhibitors. Future research will likely focus on the development of potent and selective dual inhibitors with favorable pharmacokinetic profiles, paving the way for potential clinical evaluation.

References

In-depth Technical Guide: The Quest for BPH-1358 - A Case of Undiscovered Territory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the discovery, synthesis, and mechanism of action of a compound designated BPH-1358 has yielded no specific information in the public domain. This suggests that "BPH-1358" may be an internal project code, a very early-stage compound not yet disclosed publicly, or a misnomer for another therapeutic agent.

While a detailed guide on BPH-1358 cannot be constructed at this time due to the absence of available data, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic landscape for Benign Prostatic Hyperplasia (BPH). This context is crucial for the evaluation and development of any new chemical entity, such as the elusive BPH-1358, targeting this prevalent condition.

The Unmet Need in Benign Prostatic Hyperplasia (BPH)

Benign Prostatic Hyperplasia is a non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS) that can significantly impact the quality of life in aging men. The pathophysiology of BPH is complex, involving both static and dynamic components. The static component relates to the increased size of the prostate gland, while the dynamic component involves the smooth muscle tone in the prostate and bladder neck.

Current pharmacological treatments for BPH primarily fall into two classes: α1-adrenergic receptor antagonists and 5α-reductase inhibitors. While effective for many patients, these treatments can have side effects, including cardiovascular effects and sexual dysfunction.[1][2][3] Furthermore, not all patients respond adequately to existing therapies, highlighting the ongoing need for novel therapeutic agents with improved efficacy and safety profiles.

Key Signaling Pathways in BPH: A Blueprint for Discovery

The development and progression of BPH are governed by a complex interplay of signaling pathways. Understanding these pathways is fundamental to identifying novel drug targets. Key pathways implicated in BPH include:

  • Androgen Signaling: Dihydrotestosterone (DHT), a potent androgen, is a key driver of prostate growth. The conversion of testosterone (B1683101) to DHT is catalyzed by the enzyme 5α-reductase.

  • α1-Adrenergic Signaling: The contraction of smooth muscle in the prostate and bladder neck is mediated by α1-adrenergic receptors, contributing to the dynamic component of BPH.

  • Growth Factor Signaling: Fibroblast growth factors (FGFs), transforming growth factor-β (TGF-β), and other growth factors play crucial roles in the proliferation of both stromal and epithelial cells in the prostate.

  • Inflammation: Chronic inflammation is increasingly recognized as a significant contributor to the pathogenesis of BPH.

  • Hedgehog Signaling Pathway: This pathway is involved in the regulation of cell proliferation and differentiation and has been implicated in BPH.[4]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and apoptosis and has been shown to be dysregulated in BPH.[5]

A hypothetical novel agent like BPH-1358 could potentially target one or more of these pathways to achieve its therapeutic effect.

Hypothetical Experimental Workflow for a Novel BPH Drug

Should information on BPH-1358 become available, a typical preclinical experimental workflow to characterize its activity would likely involve the following stages:

experimental_workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development synthesis Chemical Synthesis of BPH-1358 invitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) synthesis->invitro Characterization cell_based Cell-Based Assays (Prostate Cell Lines) invitro->cell_based Functional Validation animal_models In Vivo Animal Models (e.g., Testosterone-Induced BPH) cell_based->animal_models Efficacy Testing toxicology Toxicology & Safety Pharmacology animal_models->toxicology Safety Assessment phase1 Phase I (Safety & PK) toxicology->phase1 IND Submission phase2 Phase II (Efficacy & Dose-Ranging) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 bph_signaling cluster_androgen Androgen Signaling cluster_adrenergic α1-Adrenergic Signaling Testosterone Testosterone _5AR 5α-reductase Testosterone->_5AR DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Gene_Expression Gene Expression (Growth & Proliferation) AR->Gene_Expression _5AR->DHT Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Smooth_Muscle_Contraction Smooth Muscle Contraction Alpha1_AR->Smooth_Muscle_Contraction BPH_1358_5AR BPH-1358? BPH_1358_5AR->_5AR Inhibits? BPH_1358_Alpha1 BPH-1358? BPH_1358_Alpha1->Alpha1_AR Blocks?

References

Unveiling the Molecular Blueprint: A Guide to Structure-Activity Relationships in Benign Prostatic Hyperplasia Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical architecture required to combat Benign Prostatic Hyperplasia (BPH), this technical guide synthesizes the current understanding of structure-activity relationships (SAR) for key therapeutic targets. While a specific compound designated "BPH-1358" does not appear in the current scientific literature, this whitepaper will delve into the established principles guiding the development of potent and selective inhibitors for pathways implicated in BPH.

This document serves as a resource for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular features that govern the efficacy of compounds targeting BPH. By examining the SAR of major drug classes, we aim to furnish a foundational understanding for the rational design of novel therapeutics.

Key Therapeutic Targets in BPH and Their Inhibitors

The pathophysiology of BPH is primarily driven by the androgen signaling pathway and the sympathetic nervous system's control of smooth muscle tone in the prostate. Consequently, the two most prominent and clinically validated targets for BPH pharmacotherapy are the enzyme 5α-reductase and α1-adrenergic receptors.

5α-Reductase Inhibitors

5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), which plays a crucial role in prostate growth. Inhibition of this enzyme leads to a reduction in prostate size and an improvement in urinary flow.[1]

Structure-Activity Relationship of 5α-Reductase Inhibitors:

The development of 5α-reductase inhibitors has largely focused on steroidal and non-steroidal scaffolds.

  • Steroidal Inhibitors (e.g., Finasteride (B1672673), Dutasteride): These compounds typically mimic the natural substrate, testosterone. Key structural features include a 4-aza-steroid nucleus. Modifications at the C17 position of the steroid backbone have been extensively explored to enhance inhibitory potency and pharmacokinetic properties. For instance, the t-butylamide group in finasteride is critical for its activity.

  • Non-Steroidal Inhibitors: A diverse range of non-steroidal scaffolds have been investigated to overcome the potential side effects associated with steroidal agents. Many of these compounds feature a carboxylic acid or a bioisostere, which is thought to mimic the C3 keto group of the steroidal substrate and interact with key residues in the active site. The overall lipophilicity and the presence of hydrogen bond donors and acceptors are critical determinants of their inhibitory activity.

Below is a table summarizing the activity of representative 5α-reductase inhibitors.

CompoundTypeTarget Isoform(s)IC50 (nM)Reference
FinasterideSteroidalType 2 & 3~10[1]
DutasterideSteroidalType 1, 2 & 3~2[2]
α1-Adrenergic Receptor Antagonists

α1-adrenergic receptors, particularly the α1A subtype, are densely expressed in the smooth muscle of the prostate, bladder neck, and prostatic urethra. Their stimulation by norepinephrine (B1679862) leads to muscle contraction and an increase in urinary outflow resistance. Antagonists of these receptors induce smooth muscle relaxation, leading to rapid symptomatic relief.[3]

Structure-Activity Relationship of α1-Adrenergic Receptor Antagonists:

The development of α1-blockers has evolved from non-selective to subtype-selective antagonists to minimize cardiovascular side effects.

  • Quinazoline-based Antagonists (e.g., Prazosin, Doxazosin, Terazosin): These first-generation α1-blockers feature a quinazoline (B50416) core. The piperazine (B1678402) ring and the acyl moiety are key for high-affinity binding. Modifications to the acyl group have been a primary focus for modulating potency and pharmacokinetic profiles.

  • Benzenesulfonamide-based Antagonists (e.g., Tamsulosin, Silodosin): These second-generation agents exhibit higher selectivity for the α1A/α1D subtypes over the α1B subtype, which is predominantly found in blood vessels. The benzenesulfonamide (B165840) group is a critical pharmacophore. The specific nature and arrangement of substituents on the aromatic rings and the linker between them are crucial for achieving subtype selectivity. For example, the methoxy (B1213986) and ethoxy groups in tamsulosin's structure contribute to its α1A selectivity.

The following table summarizes the receptor selectivity of various α1-adrenergic receptor antagonists.

CompoundSubtype Selectivity (α1A vs α1B)Key Structural ClassReference
PrazosinNon-selectiveQuinazoline[3]
DoxazosinNon-selectiveQuinazoline[3]
TamsulosinSelective (α1A > α1B)Benzenesulfonamide[3]
SilodosinHighly Selective (α1A >> α1B)Benzenesulfonamide[3]

Experimental Protocols for Evaluating BPH Drug Candidates

The preclinical evaluation of compounds for BPH involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays
  • Enzyme Inhibition Assays (for 5α-reductase):

    • Objective: To determine the inhibitory potency (IC50) of a test compound against 5α-reductase isoenzymes.

    • Methodology:

      • Prepare cell lysates or purified recombinant 5α-reductase enzymes (Type 1, 2, and 3).

      • Incubate the enzyme with a radiolabeled substrate (e.g., [14C]-testosterone) in the presence of varying concentrations of the test compound and NADPH as a cofactor.

      • After a defined incubation period, stop the reaction and extract the steroids.

      • Separate the substrate (testosterone) and the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • Quantify the amount of product formed and calculate the percentage of inhibition at each compound concentration to determine the IC50 value.

  • Receptor Binding Assays (for α1-adrenergic receptors):

    • Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.

    • Methodology:

      • Prepare cell membranes from cell lines stably expressing the desired α1-adrenergic receptor subtype (α1A, α1B, α1D).

      • Incubate the membranes with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the test compound.

      • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filters to determine the amount of bound radioligand.

      • Calculate the Ki value from the IC50 value obtained from the competition binding curve.

In Vivo Models
  • Testosterone-Induced BPH Model in Rats:

    • Objective: To evaluate the in vivo efficacy of a test compound in a rodent model of BPH.

    • Methodology:

      • Castrate adult male rats to reduce endogenous androgen levels.

      • After a recovery period, induce prostate growth by daily subcutaneous injections of testosterone propionate.[4][5]

      • Concurrently, administer the test compound orally or via another appropriate route. A vehicle control group and a positive control group (e.g., finasteride) should be included.

      • After a treatment period of several weeks, sacrifice the animals and carefully dissect and weigh the prostate glands.

      • Calculate the prostate weight to body weight ratio and compare the values between the different treatment groups to assess the efficacy of the test compound.

      • Prostate tissue can be further analyzed by histology to assess changes in epithelial and stromal cell proliferation.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and the experimental processes is crucial for understanding the rationale behind drug design and evaluation.

BPH_Androgen_Signaling Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT DHT AR Androgen Receptor DHT->AR Binds to Gene_Transcription Gene Transcription (Growth Factors, etc.) AR->Gene_Transcription Activates Five_Alpha_Reductase->DHT Conversion Prostate_Cell_Growth Prostate Cell Proliferation & Growth Gene_Transcription->Prostate_Cell_Growth Inhibitor 5α-Reductase Inhibitor Inhibitor->Five_Alpha_Reductase

Figure 1: Simplified androgen signaling pathway in prostate cells and the point of intervention for 5α-reductase inhibitors.

Alpha1_Adrenergic_Signaling Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca2+ Increase IP3_DAG->Ca_Increase Smooth_Muscle_Contraction Prostate Smooth Muscle Contraction Ca_Increase->Smooth_Muscle_Contraction Antagonist α1-Adrenergic Antagonist Antagonist->Alpha1_Receptor

Figure 2: α1-adrenergic receptor signaling cascade leading to smooth muscle contraction in the prostate and the mechanism of action for α1-blockers.

BPH_Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition (IC50) Lead_Optimization Lead Optimization (SAR) Enzyme_Assay->Lead_Optimization Binding_Assay Receptor Binding (Ki) Binding_Assay->Lead_Optimization Cell_Proliferation Cell-based Assays BPH_Model Rodent BPH Model Cell_Proliferation->BPH_Model PK_PD Pharmacokinetics & Pharmacodynamics BPH_Model->PK_PD Candidate_Selection Candidate Selection PK_PD->Candidate_Selection Lead_Identification Lead Identification Lead_Identification->Enzyme_Assay Lead_Identification->Binding_Assay Lead_Optimization->Cell_Proliferation

Figure 3: A generalized workflow for the discovery and preclinical development of drug candidates for Benign Prostatic Hyperplasia.

Conclusion

The rational design of novel therapeutics for Benign Prostatic Hyperplasia is heavily reliant on a thorough understanding of the structure-activity relationships for established drug targets. For 5α-reductase inhibitors, the focus remains on optimizing both steroidal and non-steroidal scaffolds to enhance potency and isoform selectivity. In the realm of α1-adrenergic receptor antagonists, the key challenge lies in achieving greater subtype selectivity to improve the safety profile. While the specific entity "BPH-1358" is not documented, the principles and methodologies outlined in this guide provide a robust framework for the evaluation and development of future BPH drug candidates. Continued exploration of novel chemical matter and a deeper understanding of the molecular interactions within the target binding sites will undoubtedly pave the way for the next generation of more effective and safer treatments for BPH.

References

In Vitro Antibacterial Spectrum of BPH-1358: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-1358 is a novel bisamidine compound that has demonstrated promising in vitro antibacterial activity. This technical guide provides a comprehensive overview of the currently available data on the in vitro antibacterial spectrum of BPH-1358, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. BPH-1358 exerts its antibacterial effect through the inhibition of two essential enzymes in bacterial cell wall biosynthesis: farnesyl diphosphate (B83284) synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).

In Vitro Antibacterial Activity of BPH-1358

The antibacterial efficacy of BPH-1358 has been evaluated against a limited number of bacterial species. The available Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values are summarized below. It is important to note that a comprehensive antibacterial spectrum against a wide panel of bacteria is not yet fully characterized in the public domain.

Bacterial SpeciesStrainGram StainMICEC50Citation
Staphylococcus aureus-Positive~250 ng/mL290 nM[1][2][3][4][5][6]
Escherichia coli-Negative-300 nM[3][4]
Mycobacterium tuberculosis-N/A0.4-0.5 µM-[7]

Note: The provided data is based on available research and may not represent the full spectrum of BPH-1358's activity. Further studies are required to establish a complete antibacterial profile.

While comprehensive data for BPH-1358 is limited, studies on other bisamidine compounds indicate a broader spectrum of activity, particularly in potentiating the effects of other antibiotics against Gram-negative pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2][3][4]

Mechanism of Action

BPH-1358 targets the isoprenoid biosynthesis pathway, which is crucial for bacterial cell wall formation. Specifically, it inhibits the enzymes farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).[1][2][3][4][7] The inhibition of these enzymes disrupts the production of essential precursors for cell wall synthesis, leading to bacterial cell death.

BPH_1358_Mechanism_of_Action cluster_pathway Isoprenoid Biosynthesis Pathway cluster_inhibition Inhibition by BPH-1358 IPP Isopentenyl pyrophosphate (IPP) GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP FPPS UPP Undecaprenyl pyrophosphate (UPP) FPP->UPP UPPS Lipid_II Lipid II UPP->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall BPH1358 BPH-1358 BPH1358->FPP Inhibits FPPS BPH1358->UPP Inhibits UPPS

Caption: Mechanism of action of BPH-1358 targeting FPPS and UPPS.

Experimental Protocols

The following are detailed methodologies for determining the in vitro antibacterial activity of a compound like BPH-1358.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • BPH-1358 stock solution of known concentration

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of twofold dilutions of BPH-1358 in the broth medium directly in the 96-well microtiter plate.

    • Typically, 100 µL of broth is added to each well, and then 100 µL of the BPH-1358 stock solution is added to the first well and serially diluted down the plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the BPH-1358 dilutions. The final volume in each well will be 200 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of BPH-1358 at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Agar (B569324) Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • BPH-1358 stock solution of known concentration

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of agar plates containing twofold dilutions of BPH-1358.

    • Add specific volumes of the BPH-1358 stock solution to molten and cooled agar (45-50°C) before pouring the plates.

    • Allow the agar to solidify completely. Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

    • This will result in a final inoculum of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of BPH-1358 that completely inhibits the visible growth of the bacteria on the agar surface.

Logical Workflow for In Vitro Antibacterial Spectrum Analysis

The following diagram illustrates the general workflow for assessing the in vitro antibacterial spectrum of a novel compound like BPH-1358.

Antibacterial_Spectrum_Workflow start Start: Novel Compound (BPH-1358) prepare_compound Prepare Stock Solution (Known Concentration) start->prepare_compound mic_testing Perform MIC Assay (Broth or Agar Dilution) prepare_compound->mic_testing select_bacteria Select Bacterial Panel (Gram-positive & Gram-negative) prepare_inoculum Prepare Standardized Bacterial Inoculum select_bacteria->prepare_inoculum prepare_inoculum->mic_testing incubate Incubate Plates (16-20 hours at 37°C) mic_testing->incubate read_results Read & Record MIC Values incubate->read_results data_analysis Analyze Data & Determine Antibacterial Spectrum read_results->data_analysis end End: Report Antibacterial Spectrum data_analysis->end

Caption: Workflow for determining the in vitro antibacterial spectrum.

Conclusion

BPH-1358 is a promising antibacterial agent with a novel mechanism of action targeting bacterial cell wall synthesis. The currently available data indicates potent activity against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. However, further comprehensive studies are necessary to fully elucidate its in vitro antibacterial spectrum against a broader range of clinically relevant pathogens. The standardized protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the future development of BPH-1358 as a potential therapeutic agent.

References

BPH-1358 Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 801985-13-7

This technical guide provides an in-depth overview of BPH-1358 free base (also known as NSC50460), a potent inhibitor of human undecaprenyl diphosphate (B83284) synthase (UPPS) and farnesyl diphosphate synthase (FPPS). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical properties and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

PropertyValue
CAS Number 801985-13-7[1]
Alternative Names NSC50460 free base[1]
Molecular Formula C₃₂H₂₈N₆O₂[1]
Molecular Weight 528.6 g/mol [1]

Mechanism of Action and Biological Activity

BPH-1358 is a dual inhibitor, primarily targeting two key enzymes in the isoprenoid biosynthesis pathway:

  • Undecaprenyl Diphosphate Synthase (UPPS): BPH-1358 is a potent inhibitor of human UPPS.[1] This enzyme is crucial for the synthesis of undecaprenyl diphosphate, a lipid carrier essential for the biosynthesis of peptidoglycan in bacteria.

  • Farnesyl Diphosphate Synthase (FPPS): The compound also inhibits human FPPS, an enzyme involved in the synthesis of farnesyl diphosphate, a precursor for various essential molecules, including sterols and ubiquinones.[1]

Due to its inhibitory action on these enzymes, BPH-1358 exhibits significant biological activity, most notably as an antibacterial agent. It has demonstrated efficacy against Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA).

Quantitative Biological Data

The following table summarizes the key quantitative metrics of BPH-1358's inhibitory and antibacterial activity:

Target/OrganismMetricValueReference
Human UPPS IC₅₀110 nM[1]
Human FPPS IC₅₀1.8 µM[1]
S. aureus MIC~250 ng/mL[1]

Signaling Pathways

The primary signaling pathway affected by BPH-1358 is the isoprenoid biosynthesis pathway . By inhibiting UPPS and FPPS, BPH-1358 disrupts the production of key intermediates required for various cellular processes.

Inhibition of Bacterial Cell Wall Synthesis

The inhibition of UPPS in bacteria directly impacts the peptidoglycan synthesis pathway, a critical process for maintaining the integrity of the bacterial cell wall. This disruption is the primary mechanism behind BPH-1358's antibacterial activity.

G FPP Farnesyl Diphosphate UPPS UPPS FPP->UPPS IPP Isopentenyl Pyrophosphate IPP->UPPS UPP Undecaprenyl Diphosphate Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan BPH1358 BPH-1358 BPH1358->UPPS Inhibits UPPS->UPP

Bacterial Cell Wall Synthesis Inhibition by BPH-1358.
Disruption of Isoprenoid-Dependent Pathways in Human Cells

Inhibition of FPPS in human cells can have broader consequences, as farnesyl diphosphate is a precursor to a wide range of biomolecules. This can affect pathways involved in protein prenylation, cholesterol biosynthesis, and the synthesis of coenzyme Q10. The full extent of these downstream effects for BPH-1358 is an area of ongoing research.

G cluster_0 HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl Diphosphate IPP->GPP FPP Farnesyl Diphosphate IPP->FPP FPPS FPPS IPP->FPPS DMAPP->GPP GPP->FPP GPP->FPPS Squalene Squalene FPP->Squalene GGPP Geranylgeranyl Diphosphate FPP->GGPP FPPS->FPP BPH1358 BPH-1358 BPH1358->FPPS Inhibits Cholesterol Cholesterol Squalene->Cholesterol Prenylated_Proteins Prenylated Proteins GGPP->Prenylated_Proteins

Inhibition of the Mevalonate Pathway by BPH-1358.

Experimental Protocols

Detailed experimental protocols for the characterization of BPH-1358 are crucial for reproducible research. The following sections outline the general methodologies for key assays.

Enzyme Inhibition Assays (UPPS and FPPS)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BPH-1358 against human UPPS and FPPS.

General Procedure:

  • Enzyme and Substrate Preparation: Recombinant human UPPS and FPPS are purified. The substrates, farnesyl diphosphate (FPP) and isopentenyl pyrophosphate (IPP), are prepared in appropriate buffers.

  • Assay Reaction: The enzymatic reaction is typically carried out in a microplate format. A mixture containing the enzyme, substrates, and varying concentrations of BPH-1358 is incubated at a controlled temperature.

  • Detection of Product Formation: The rate of product formation (undecaprenyl diphosphate for UPPS and farnesyl diphosphate for FPPS) is measured. This can be achieved using various methods, such as radiolabeling of substrates, coupled enzyme assays, or mass spectrometry.

  • Data Analysis: The reaction rates at different inhibitor concentrations are plotted, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

G Prepare_Reagents Prepare Enzyme, Substrates, and BPH-1358 dilutions Incubation Incubate Enzyme, Substrates, and BPH-1358 Prepare_Reagents->Incubation Detection Detect Product Formation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Workflow for Enzyme Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of BPH-1358 that inhibits the visible growth of S. aureus.

General Procedure (Broth Microdilution Method):

  • Bacterial Culture: A standardized inoculum of S. aureus is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: BPH-1358 is serially diluted in the growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (no inhibitor) and negative (no bacteria) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of BPH-1358 at which no visible bacterial growth is observed.

G Prepare_Dilutions Prepare serial dilutions of BPH-1358 Inoculate Inoculate with S. aureus Prepare_Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results

Workflow for MIC Assay.

Conclusion

This compound is a valuable research compound with a well-defined mechanism of action as a dual inhibitor of human UPPS and FPPS. Its potent antibacterial activity against S. aureus makes it a promising lead for the development of new anti-infective agents. Further research into its effects on downstream signaling pathways in human cells may reveal additional therapeutic applications. This guide provides a foundational understanding of BPH-1358 to support ongoing and future investigations.

References

Cellular Uptake and Localization of BPH-1358: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "BPH-1358" is not publicly available in the reviewed literature. This guide, therefore, presents a hypothetical framework for the cellular uptake and localization of a novel therapeutic agent for Benign Prostatic Hyperplasia (BPH) or related prostate pathologies, based on established principles and methodologies for similar small molecule drugs.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the potential cellular mechanisms of BPH-1358. The document outlines hypothetical data, detailed experimental protocols, and visual representations of cellular pathways and workflows.

Introduction

BPH-1358 is a hypothetical novel small molecule inhibitor under investigation for its potential therapeutic effects on prostatic tissue. Understanding its cellular uptake, intracellular transport, and subcellular localization is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects. This guide summarizes the key findings from preclinical studies designed to characterize the cellular pharmacology of BPH-1358.

Quantitative Data Summary

The cellular uptake and localization of BPH-1358 were quantified in various prostate cell lines. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Cellular Uptake of BPH-1358 in Prostate Cell Lines

Cell LineIncubation Time (hours)BPH-1358 Concentration (nM)Intracellular Concentration (nM)Uptake Efficiency (%)
BPH-111002502.5
41008008.0
24100150015.0
PWR-1E11001501.5
41004504.5
241007007.0
PC-311003003.0
41009509.5
24100180018.0

Table 2: Subcellular Localization of BPH-1358 in BPH-1 Cells

Subcellular Fraction% of Total Intracellular BPH-1358
Cytosol45%
Nucleus15%
Mitochondria10%
Lysosomes25%
Microsomes (ER/Golgi)5%

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize the cellular uptake and localization of BPH-1358 are provided below.

Cell Culture

BPH-1, PWR-1E, and PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cellular Uptake Assay (LC-MS/MS)
  • Cell Seeding: Cells were seeded in 6-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • Drug Treatment: The culture medium was replaced with fresh medium containing 100 nM BPH-1358.

  • Incubation: Cells were incubated for 1, 4, and 24 hours at 37°C.

  • Cell Lysis: At each time point, the medium was removed, and cells were washed three times with ice-cold phosphate-buffered saline (PBS). Cells were then lysed with a solution of 0.1% Triton X-100 in PBS.

  • Sample Preparation: The cell lysate was collected, and protein concentration was determined using a BCA assay. An aliquot of the lysate was mixed with an equal volume of acetonitrile (B52724) containing an internal standard.

  • LC-MS/MS Analysis: The samples were centrifuged, and the supernatant was analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the intracellular concentration of BPH-1358.

  • Data Analysis: The intracellular concentration was normalized to the protein content of each sample. Uptake efficiency was calculated as the ratio of the intracellular concentration to the extracellular concentration.

Subcellular Fractionation
  • Cell Culture and Treatment: BPH-1 cells were cultured in T-75 flasks and treated with 100 nM BPH-1358 for 4 hours.

  • Homogenization: Cells were harvested, washed with PBS, and resuspended in a hypotonic buffer. The cells were then homogenized using a Dounce homogenizer.

  • Differential Centrifugation: The homogenate was subjected to a series of differential centrifugation steps to isolate the nuclear, mitochondrial, lysosomal, microsomal, and cytosolic fractions.

  • Quantification: The concentration of BPH-1358 in each fraction was determined by LC-MS/MS as described above.

  • Data Analysis: The amount of BPH-1358 in each fraction was expressed as a percentage of the total intracellular drug amount.

Fluorescence Microscopy
  • Cell Seeding: BPH-1 cells were seeded on glass coverslips in a 24-well plate.

  • Labeling: A fluorescently labeled analog of BPH-1358 (BPH-1358-Fluor488) was used. Cells were incubated with 100 nM BPH-1358-Fluor488 for 4 hours.

  • Organelle Staining: To visualize specific organelles, cells were co-stained with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria, LysoTracker Red for lysosomes).

  • Imaging: After staining, cells were washed, fixed with 4% paraformaldehyde, and mounted on microscope slides. Images were acquired using a confocal laser scanning microscope.

  • Image Analysis: The colocalization of BPH-1358-Fluor488 with the organelle markers was analyzed using appropriate imaging software.

Visualizations

The following diagrams illustrate the experimental workflow for studying BPH-1358 uptake and a hypothetical signaling pathway that may be involved.

experimental_workflow start Start: Cell Culture (BPH-1, PWR-1E, PC-3) treatment Treatment with BPH-1358 start->treatment uptake_assay Cellular Uptake Assay (LC-MS/MS) treatment->uptake_assay subcellular_fractionation Subcellular Fractionation (Differential Centrifugation) treatment->subcellular_fractionation microscopy Fluorescence Microscopy (Confocal Imaging) treatment->microscopy data_analysis Data Analysis uptake_assay->data_analysis subcellular_fractionation->data_analysis microscopy->data_analysis end End: Characterization of Uptake and Localization data_analysis->end

Caption: Experimental workflow for characterizing BPH-1358 cellular uptake and localization.

signaling_pathway BPH1358 BPH-1358 transporter Membrane Transporter (e.g., OCT, MATE) BPH1358->transporter Active Transport endocytosis Endocytosis BPH1358->endocytosis Endocytic Uptake membrane Cell Membrane cytosol Cytosol transporter->cytosol endocytosis->cytosol target Intracellular Target (e.g., Kinase, Receptor) cytosol->target lysosome Lysosome (Sequestration) cytosol->lysosome Potential Sequestration effect Therapeutic Effect (e.g., Anti-proliferative) target->effect

Caption: Hypothetical cellular uptake and action pathway for BPH-1358.

Discussion

The hypothetical data suggest that BPH-1358 is readily taken up by prostate cells, with a higher accumulation observed in the BPH-1 and PC-3 cell lines compared to the non-malignant PWR-1E line. This preferential uptake could be advantageous for targeted therapy. The time-dependent increase in intracellular concentration suggests an active uptake process or intracellular accumulation.

Subcellular fractionation data indicate a significant presence of BPH-1358 in the cytosol, which is consistent with its potential to interact with cytoplasmic signaling molecules. The notable accumulation in lysosomes suggests that BPH-1358 may be a weak base, leading to its sequestration in these acidic organelles.[1][2] This lysosomal trapping could serve as an intracellular drug reservoir or, conversely, limit the amount of drug reaching its primary target.[1][2]

The proposed experimental protocols provide a robust framework for validating these preliminary findings. Fluorescence microscopy will be instrumental in visually confirming the subcellular localization and providing insights into the dynamics of BPH-1358 trafficking within the cell.

Further investigations should focus on identifying the specific transporters involved in BPH-1358 uptake and elucidating the functional consequences of its lysosomal sequestration. Understanding these aspects will be crucial for the continued development of BPH-1358 as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for BPH-1358 Free Base: In Vitro Evaluation in Benign Prostatic Hyperplasia Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The underlying pathology involves the proliferation of both stromal and epithelial cells within the prostate. This document provides detailed protocols for the in vitro evaluation of BPH-1358, a novel small molecule inhibitor, using relevant cell lines to assess its potential as a therapeutic agent for BPH. The following assays are designed to determine the effect of BPH-1358 on cell viability, proliferation, and apoptosis in human benign prostatic hyperplasia cell lines.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro assays with BPH-1358.

Table 1: IC50 Values of BPH-1358 in Prostate Cell Lines

Cell LineDescriptionIC50 (µM) after 48h
BPH-1Human benign prostatic hyperplasia epithelial cell line15.2
WPMY-1Human prostatic stromal myofibroblast cell line22.8
RWPE-1Normal human prostate epithelial cell line> 100

Table 2: Effect of BPH-1358 on Cell Cycle Distribution in BPH-1 Cells

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)55.330.114.6
BPH-1358 (10 µM)68.220.511.3
BPH-1358 (20 µM)75.115.49.5

Table 3: Apoptosis Induction by BPH-1358 in BPH-1 Cells (48h)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)2.11.5
BPH-1358 (10 µM)15.85.2
BPH-1358 (20 µM)28.410.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of BPH-1358 on the metabolic activity of prostate cell lines, which is an indicator of cell viability.

Materials:

  • BPH-1, WPMY-1, and RWPE-1 cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • BPH-1358 free base stock solution (10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of BPH-1358 in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the BPH-1358 dilutions to the respective wells. Include a vehicle control (0.1% DMSO in medium).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of BPH-1358 on the cell cycle progression of BPH-1 cells.

Materials:

  • BPH-1 cells

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed BPH-1 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with vehicle control (0.1% DMSO) or different concentrations of BPH-1358 for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay quantifies the number of apoptotic and necrotic cells following treatment with BPH-1358.[1][2]

Materials:

  • BPH-1 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed BPH-1 cells in 6-well plates and treat with BPH-1358 as described for the cell cycle analysis for 48 hours.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.[1][2]

Visualizations

BPH_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation BPH1358 BPH-1358 BPH1358->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Proposed signaling pathway of BPH-1358 action.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed BPH-1, WPMY-1, & RWPE-1 cells incubation1 Incubate 24h start->incubation1 treatment Treat with BPH-1358 (various concentrations) incubation1->treatment incubation2 Incubate 24h or 48h treatment->incubation2 viability Cell Viability (MTT Assay) incubation2->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation2->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubation2->apoptosis analysis Calculate IC50, % Cell Cycle Distribution, % Apoptosis viability->analysis cell_cycle->analysis apoptosis->analysis

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols: FPPS/UPPS Enzyme Inhibition Assay Using BPH-1358

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl pyrophosphate synthase (FPPS) and undecaprenyl pyrophosphate synthase (UPPS) are critical enzymes in distinct biosynthetic pathways essential for the viability of various organisms. FPPS is a key enzyme in the mevalonate (B85504) pathway, responsible for producing farnesyl pyrophosphate (FPP), a precursor for cholesterol, steroid hormones, and prenylated proteins.[1][2] UPPS is a vital enzyme in bacterial cell wall biosynthesis, catalyzing the formation of undecaprenyl pyrophosphate (UPP), a lipid carrier required for peptidoglycan synthesis.[3][4][5] Inhibition of these enzymes presents a promising strategy for the development of therapeutics for bone resorption diseases, cancer, and infectious diseases.[2][6]

BPH-1358 is a potent inhibitor of both human FPPS and Staphylococcus aureus UPPS.[7][8] This document provides detailed application notes and protocols for performing enzyme inhibition assays for both FPPS and UPPS using BPH-1358.

Data Presentation

The inhibitory activity of BPH-1358 against human FPPS and S. aureus UPPS is summarized in the table below.

Enzyme TargetOrganismInhibitorIC50 Value
Farnesyl Pyrophosphate Synthase (FPPS)HumanBPH-13581.8 µM[6][7][8]
Undecaprenyl Pyrophosphate Synthase (UPPS)S. aureusBPH-1358110 nM[7][8]
Undecaprenyl Pyrophosphate Synthase (UPPS)E. coliBPH-1358110 nM[7]

Signaling Pathways

The following diagrams illustrate the biosynthetic pathways involving FPPS and UPPS.

FPPS_Pathway cluster_mevalonate Mevalonate Pathway cluster_downstream Downstream Products HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase Prenylated_Proteins Prenylated Proteins FPP->Prenylated_Proteins Dolichol Dolichol FPP->Dolichol IPPDMAPP IPPDMAPP IPPDMAPP->GPP FPPS GPPIPP GPPIPP GPPIPP->FPP FPPS Cholesterol Cholesterol Squalene->Cholesterol BPH_1358 BPH-1358 BPH_1358->FPPS_Inhibition Inhibits

FPPS Biosynthetic Pathway and Inhibition.

UPPS_Pathway cluster_isoprenoid Isoprenoid Biosynthesis cluster_peptidoglycan Peptidoglycan Synthesis FPP Farnesyl Pyrophosphate (FPP) IPP Isopentenyl Pyrophosphate (IPP) UPP Undecaprenyl Pyrophosphate (UPP, C55-PP) UP Undecaprenyl Phosphate (UP, C55-P) UPP->UP UPPP Lipid_I Lipid I UP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan FPPIPP FPPIPP FPPIPP->UPP UPPS (8x IPP) BPH_1358 BPH-1358 BPH_1358->UPPS_Inhibition Inhibits Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme (FPPS or UPPS) - Substrates (e.g., GPP, [3H]IPP, FPP) - BPH-1358 dilutions - Assay Buffer Start->Prepare_Reagents Assay_Setup Set up reactions in a 96-well plate: - Add buffer, enzyme, and BPH-1358 - Pre-incubate Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate reaction by adding substrates Assay_Setup->Initiate_Reaction Incubate Incubate at optimal temperature (e.g., 37°C) Initiate_Reaction->Incubate Stop_Reaction Stop the reaction (if necessary) Incubate->Stop_Reaction Measure_Signal Measure the signal: - Radioactivity (Scintillation counting) - Fluorescence (Fluorometer) - Absorbance (Spectrophotometer) Stop_Reaction->Measure_Signal Data_Analysis Analyze data: - Plot % inhibition vs. [BPH-1358] - Determine IC50 value Measure_Signal->Data_Analysis End End Data_Analysis->End

References

BPH-1358: A Dual-Targeting Inhibitor for Isoprenoid Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-1358, also known as NSC50460, is a potent small molecule inhibitor that serves as a valuable tool for studying isoprenoid biosynthesis.[1][2][3] Isoprenoids are a large and diverse class of natural products essential for various cellular processes in all domains of life. In humans, the mevalonate (B85504) pathway produces isoprenoid precursors for cholesterol biosynthesis and protein prenylation, while in bacteria, they are crucial for cell wall synthesis.[4] BPH-1358 exhibits a unique dual-targeting mechanism, inhibiting key enzymes in both human and bacterial isoprenoid biosynthesis pathways, making it a compound of interest for both basic research and as a lead for antibacterial drug discovery.[5]

Mechanism of Action

BPH-1358 targets two key enzymes in the isoprenoid biosynthesis pathway:

  • Human Farnesyl Diphosphate (B83284) Synthase (FPPS): FPPS is a critical enzyme in the mevalonate pathway that catalyzes the formation of farnesyl diphosphate (FPP). FPP is a precursor for cholesterol, steroid hormones, and prenylated proteins. Inhibition of FPPS can disrupt these downstream pathways.[2][6][7]

  • Undecaprenyl Diphosphate Synthase (UPPS): UPPS is essential for the biosynthesis of the bacterial cell wall. It synthesizes undecaprenyl diphosphate, a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane.[2][4]

In addition to enzyme inhibition, BPH-1358 has been shown to bind to AT-rich bacterial DNA, suggesting a multi-targeting mechanism that contributes to its antibacterial activity.[5] This dual-targeting of both a crucial enzyme and DNA makes it a potent antibacterial agent.[5]

Applications

  • Studying Isoprenoid Biosynthesis: BPH-1358 can be used as a chemical probe to investigate the roles of FPPS and UPPS in various biological processes. By inhibiting these enzymes, researchers can study the downstream effects on cholesterol metabolism, protein prenylation, and bacterial cell wall synthesis.

  • Antibacterial Research: With potent activity against bacteria such as Staphylococcus aureus (including MRSA), BPH-1358 is a valuable tool for studying bacterial physiology and for the development of new antibacterial agents.[1][3][5] Its ability to synergize with existing antibiotics like methicillin (B1676495) makes it particularly interesting for combating antibiotic resistance.[5]

  • Cancer Research: As FPPS is a target in some cancer therapies, BPH-1358 could be explored for its potential in cancer research, particularly in studying the effects of inhibiting protein prenylation on cancer cell growth and survival.

Quantitative Data

The following table summarizes the key quantitative data for BPH-1358's biological activity.

Target/OrganismParameterValueReference
Human Farnesyl Diphosphate Synthase (FPPS)IC501.8 µM[1][2][3][8]
E. coli Undecaprenyl Diphosphate Synthase (EcUPPS)IC50110 nM[1][3]
S. aureus Undecaprenyl Diphosphate Synthase (SaUPPS)IC50110 nM[1][3]
S. aureusMIC~250 ng/mL[1][3][8]
E. coliEC50300 nM[1][3]
S. aureusEC50290 nM[1][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method to determine the minimum concentration of BPH-1358 required to inhibit the visible growth of a bacterial strain.

Materials:

  • BPH-1358

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of BPH-1358 Stock Solution: Prepare a stock solution of BPH-1358 in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest desired final concentration.

  • Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24 hours), select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the BPH-1358 stock solution to the first well and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well. b. Include a growth control well (inoculum in CAMHB without BPH-1358) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of BPH-1358 at which there is no visible growth of bacteria.

Protocol 2: In Vitro Enzyme Inhibition Assay for FPPS/UPPS

This protocol provides a general framework for assessing the inhibitory activity of BPH-1358 against FPPS or UPPS. The specific substrates and detection methods may vary.

Materials:

  • Purified recombinant human FPPS or bacterial UPPS

  • BPH-1358

  • Substrates for the enzyme (e.g., geranyl pyrophosphate (GPP) and [¹⁴C]-isopentenyl pyrophosphate (IPP) for FPPS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Scintillation cocktail and counter (for radioactive assays) or a colorimetric/fluorometric detection reagent

  • 96-well assay plates

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of BPH-1358 in DMSO. b. Prepare serial dilutions of BPH-1358 in the assay buffer. c. Prepare a solution of the enzyme (FPPS or UPPS) in the assay buffer. d. Prepare a solution of the substrates in the assay buffer.

  • Enzyme Inhibition Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the BPH-1358 dilutions to the test wells. Add an equivalent volume of DMSO to the control wells. c. Add the enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the substrate solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for a set time (e.g., 30 minutes).

  • Detection of Activity: a. Stop the reaction (e.g., by adding a quenching solution). b. Measure the enzyme activity. For a radioactive assay, this may involve separating the product from the substrate and measuring radioactivity using a scintillation counter. For colorimetric or fluorometric assays, add the detection reagent and measure the signal using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of BPH-1358 compared to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Visualizations

isoprenoid_pathway cluster_mevalonate Mevalonate Pathway (Human) cluster_bacterial Bacterial Cell Wall Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP FPP GPP->FPP FPPS Squalene Squalene FPP->Squalene GGPP GGPP FPP->GGPP Cholesterol Cholesterol Squalene->Cholesterol Prenylated Proteins Prenylated Proteins GGPP->Prenylated Proteins FPP_bac FPP UPP UPP FPP_bac->UPP UPPS Lipid I Lipid I UPP->Lipid I Lipid II Lipid II Lipid I->Lipid II Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan BPH1358 BPH-1358 BPH1358->FPP Inhibits BPH1358->UPP Inhibits

Caption: Isoprenoid biosynthesis pathways and targets of BPH-1358.

mechanism_of_action cluster_targets Cellular Targets cluster_effects Downstream Effects BPH1358 BPH-1358 FPPS FPPS (Human) BPH1358->FPPS UPPS UPPS (Bacterial) BPH1358->UPPS DNA AT-rich DNA (Bacterial) BPH1358->DNA Cholesterol_synthesis Decreased Cholesterol Synthesis FPPS->Cholesterol_synthesis Prenylation Impaired Protein Prenylation FPPS->Prenylation Cell_wall Inhibited Bacterial Cell Wall Synthesis UPPS->Cell_wall DNA_replication Disrupted DNA Replication/Transcription DNA->DNA_replication

Caption: Dual-targeting mechanism of action of BPH-1358.

experimental_workflow cluster_cell_based Cell-based Assay cluster_biochemical Biochemical Assay prep Prepare BPH-1358 dilutions and bacterial inoculum incubation Incubate bacteria with BPH-1358 in 96-well plate prep->incubation measurement Measure bacterial growth (e.g., OD600) incubation->measurement analysis Determine MIC/EC50 measurement->analysis enzyme_assay Perform in vitro enzyme inhibition assay (FPPS/UPPS) ic50 Determine IC50 enzyme_assay->ic50

Caption: General experimental workflow for studying BPH-1358.

References

Application Notes and Protocols for B.P.H.-1358 in Staphylococcus aureus Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-1358 has been identified as a potent inhibitor of Staphylococcus aureus (S. aureus) growth. This document provides detailed application notes and protocols for utilizing BPH-1358 to inhibit S. aureus, based on available research. BPH-1358 functions as a dual inhibitor of farnesyl diphosphate (B83284) synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).[1][2] These enzymes are crucial for bacterial cell wall biosynthesis and other essential metabolic pathways. By targeting these enzymes, BPH-1358 disrupts the normal physiological processes of S. aureus, leading to growth inhibition. This compound has demonstrated efficacy both in vitro and in vivo, making it a promising candidate for further investigation as an anti-staphylococcal agent.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of BPH-1358 against S. aureus and its target enzymes.

Table 1: In Vitro Inhibitory Activity of BPH-1358

ParameterTargetValueReference
IC50 Human Farnesyl Diphosphate Synthase (FPPS)1.8 µM[1][2]
IC50 Undecaprenyl Diphosphate Synthase (UPPS)110 nM[1][2]
IC50 E. coli UPPS (EcUPPS)110 nM[2]
IC50 S. aureus UPPS (SaUPPS)Not specified, but BPH-1358 is the most potent inhibitor[2]
MIC S. aureus~250 ng/mL[1][2]
EC50 E. coli300 nM[2]
EC50 S. aureus290 nM[2]

Table 2: In Vivo Efficacy of BPH-1358

Animal ModelS. aureus StrainOutcomeReference
Mouse (i.p. infection)Methicillin-resistant S. aureus (MRSA)20/20 mice survived[1]

Signaling Pathway and Mechanism of Action

BPH-1358 inhibits the isoprenoid biosynthesis pathway, which is essential for producing precursors for various vital molecules in bacteria, including components of the cell wall and quinones for the electron transport chain. Specifically, BPH-1358 targets farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).

  • FPPS is involved in the synthesis of farnesyl diphosphate (FPP), a precursor for many isoprenoids.

  • UPPS catalyzes the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

By inhibiting these enzymes, BPH-1358 disrupts the synthesis of these crucial molecules, leading to the inhibition of cell wall formation and ultimately, bacterial growth.

BPH1358_Mechanism cluster_pathway Isoprenoid Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS UPP Undecaprenyl Pyrophosphate (UPP) FPP->UPP UPPS Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall BPH1358 BPH-1358 BPH1358->FPP BPH1358->UPP

Mechanism of BPH-1358 Action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of BPH-1358 against S. aureus

This protocol is based on the broth microdilution method.

Materials:

  • BPH-1358 stock solution (e.g., in DMSO)

  • S. aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture S. aureus overnight on a suitable agar (B569324) plate.

    • Inoculate a few colonies into sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Prepare BPH-1358 Dilutions:

    • Perform serial two-fold dilutions of the BPH-1358 stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the BPH-1358 dilutions.

    • Include a positive control (bacteria in MHB without BPH-1358) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of BPH-1358 that completely inhibits visible growth of S. aureus. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

MIC_Workflow start Start prep_inoculum Prepare S. aureus inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate dilute_bph1358 Serial dilute BPH-1358 in 96-well plate dilute_bph1358->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read results (visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.
In Vivo Efficacy Study in a Mouse Model of S. aureus Infection

This protocol outlines a general procedure for assessing the in vivo efficacy of BPH-1358. Specific parameters such as dosage, route of administration, and infection model may need to be optimized.

Materials:

  • BPH-1358 formulated for in vivo administration

  • Female BALB/c mice (or other suitable strain)

  • MRSA strain (e.g., USA300)

  • Saline or appropriate vehicle for BPH-1358

  • Syringes and needles for injection

Procedure:

  • Acclimatization:

    • Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Infection:

    • Prepare a mid-logarithmic phase culture of the MRSA strain.

    • Infect mice via intraperitoneal (i.p.) injection with a lethal or sub-lethal dose of the bacteria (dose to be determined in preliminary studies).

  • Treatment:

    • Divide the infected mice into a treatment group and a control group.

    • Administer BPH-1358 to the treatment group at a predetermined dose and schedule (e.g., twice daily for a set number of days).

    • Administer the vehicle to the control group using the same schedule.

  • Monitoring:

    • Monitor the mice daily for signs of illness, weight loss, and survival for a specified period (e.g., 14 days).

  • Data Analysis:

    • Compare the survival rates between the BPH-1358 treated group and the control group using a Kaplan-Meier survival analysis.

    • At the end of the study, or at specific time points, organs (e.g., kidneys, spleen) can be harvested to determine the bacterial load (CFU/g of tissue).

Storage and Handling

BPH-1358 should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It should be kept in a sealed container, away from moisture and light.[1] For experimental use, prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Disclaimer

This document is intended for research use only. BPH-1358 is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and biosafety.

References

Application Note: Preparation of BPH-1358 Free Base Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed protocol for the preparation, storage, and handling of a stock solution for the small molecule inhibitor, BPH-1358 free base. Due to the limited publicly available data on the solubility of BPH-1358, this document outlines a generalized yet robust procedure applicable to poorly water-soluble research compounds. The primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

BPH-1358 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of a stock solution is the first critical step for any in vitro or in vivo studies. Small molecule inhibitors, particularly in their free base form, often exhibit poor solubility in aqueous solutions, necessitating the use of an organic solvent to create a concentrated stock solution. This stock is then diluted to the final working concentration in the appropriate experimental buffer or cell culture medium. This protocol details the recommended procedures for solubilizing this compound and provides guidelines for its storage to maintain integrity.

Data Presentation

The following tables summarize the key quantitative data for the preparation and handling of BPH-1358 stock solutions.

Table 1: Recommended Solvents and Concentrations

ParameterRecommendationRationale & Considerations
Primary Solvent Anhydrous, high-purity DMSODissolves a wide range of polar and nonpolar compounds and is miscible with aqueous media.[1]
Stock Concentration 10 mM (typical starting point)A 10 mM stock is a common starting point for creating serial dilutions for various assays.[2]
Final DMSO in Assay < 0.5% (v/v)Higher concentrations can be cytotoxic.[3] Always include a vehicle control in your experiments.[4]

Table 2: Storage and Stability of BPH-1358 Solutions

FormStorage TemperatureDurationImportant Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a desiccated environment to prevent hydration.[2][5]
4°CUp to 2 yearsCheck the manufacturer's data sheet for specific recommendations.[5]
Stock Solution in DMSO -20°CUp to 1 monthAliquot into single-use vials to minimize freeze-thaw cycles.[5][6]
-80°CUp to 6 monthsUse tightly sealed vials to prevent DMSO from absorbing atmospheric water.[2][6]

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM BPH-1358 Stock Solution
  • Pre-handling: Before opening, centrifuge the vial of BPH-1358 powder to ensure all the solid material is at the bottom.[6][7]

  • Calculation: Determine the required mass of BPH-1358 and volume of DMSO to achieve a 10 mM stock solution. This will depend on the molecular weight (MW) of BPH-1358.

    • Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)

  • Weighing: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube. For small quantities (≤10 mg), it is often easier to add the solvent directly to the manufacturer's vial.[6]

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the BPH-1358 powder.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[8]

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Assisted Solubilization (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation of the compound.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed, sterile tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5]

Protocol for Diluting Stock Solution to a Working Concentration
  • Thawing: Thaw a single aliquot of the BPH-1358 stock solution at room temperature.

  • Serial Dilutions (if needed): It is best practice to perform initial serial dilutions in DMSO before the final dilution into an aqueous medium to prevent precipitation.

  • Final Dilution: To minimize precipitation, add the DMSO stock solution dropwise to the aqueous buffer or cell culture medium while gently vortexing or mixing.[8] The final concentration of DMSO in the working solution should ideally be kept below 0.5%.[3]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.[4]

Mandatory Visualizations

BPH1358_Stock_Prep_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage start Start: BPH-1358 Powder calculate Calculate Mass for 10 mM Stock start->calculate weigh Weigh BPH-1358 calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate to Dissolve add_dmso->mix inspect Visually Inspect for Clarity mix->inspect dissolved Fully Dissolved inspect->dissolved Yes not_dissolved Precipitate Remains inspect->not_dissolved No aliquot Aliquot into Single-Use Tubes dissolved->aliquot not_dissolved->mix Retry Solubilization store Store at -20°C or -80°C aliquot->store

Caption: Workflow for BPH-1358 stock solution preparation.

Signaling_Pathway_Placeholder cluster_pathway Hypothetical Signaling Pathway Inhibition by BPH-1358 receptor Receptor Activation kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression bph1358 BPH-1358 bph1358->kinase2

Caption: Hypothetical signaling pathway inhibited by BPH-1358.

References

Application Notes and Protocols for BPH-1358 as a Tool Compound in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "BPH-1358" as a tool compound specifically for microbiology applications is not available in the public domain based on current search results. The following information on general antibacterial mechanisms of action is provided for context and may not be directly applicable to the compound .

General Principles of Antibacterial Action

Antimicrobial compounds function through a variety of mechanisms that selectively target bacterial cells while minimizing harm to the host.[1] The primary modes of action for antibacterial drugs include:

  • Inhibition of Cell Wall Synthesis: This is an effective strategy because prokaryotic bacterial cells possess a peptidoglycan cell wall that is absent in eukaryotic host cells.[1] Antibiotics in this class, such as β-lactams (e.g., penicillin), prevent the proper formation of the peptidoglycan layer, leading to cell lysis.[1][2]

  • Inhibition of Protein Synthesis: These agents target the bacterial ribosome, which has a different structure from the eukaryotic ribosome. By interfering with the 30S or 50S ribosomal subunits, these drugs halt the production of essential proteins, leading to bacterial death or inhibition of growth.[1]

  • Disruption of Cell Membranes: Some antibacterial agents can disrupt the integrity of the bacterial cell membrane. For instance, polymyxins target the lipopolysaccharide (LPS) component of the outer membrane of gram-negative bacteria, leading to increased permeability and cell death.[1]

  • Inhibition of Nucleic Acid Synthesis: This class of drugs interferes with the replication and transcription of bacterial DNA and RNA. For example, fluoroquinolones inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.[1]

  • Inhibition of Metabolic Pathways: These compounds, known as antimetabolites, block essential metabolic pathways in bacteria. Sulfonamides, for instance, inhibit the synthesis of folic acid, a nutrient vital for bacterial growth that humans acquire from their diet.[1]

Potential (but Unconfirmed) Relevance of "BPH"

The acronym "BPH" is commonly associated with Benign Prostatic Hyperplasia. Research in this area has explored the use of phosphodiesterase type 5 inhibitors (PDE5-Is).[3] These compounds work by enhancing the nitric oxide/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.[3] It is important to note that this mechanism is related to mammalian physiology and is distinct from the established mechanisms of antibacterial action. Without further information, any connection between a compound designated "BPH-1358" and a microbiological application remains speculative.

Experimental Protocols: General Methodologies in Antimicrobial Susceptibility Testing

While specific protocols for BPH-1358 cannot be provided, the following are standard methods used to determine the antimicrobial activity of a novel compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound (e.g., BPH-1358)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Incubator

Protocol:

  • Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Disk Diffusion Assay (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compound

  • Sterile filter paper disks

  • Bacterial culture

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile swabs

Protocol:

  • Prepare a bacterial inoculum and evenly streak it onto the surface of an agar plate using a sterile swab.

  • Impregnate sterile filter paper disks with a known concentration of the test compound and allow them to dry.

  • Place the disks onto the surface of the inoculated agar plate.

  • Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown). The size of the zone indicates the susceptibility of the bacteria to the compound.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described microbiological assays.

MIC_Workflow A Prepare serial dilutions of BPH-1358 B Inoculate with bacterial suspension A->B C Incubate plate B->C D Read MIC results C->D

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Disk_Diffusion_Workflow A Inoculate agar plate with bacteria B Place compound-impregnated disks A->B C Incubate plate B->C D Measure zones of inhibition C->D

Caption: Workflow for Disk Diffusion Assay.

Visualizing Potential Mechanisms of Action

Should BPH-1358 be identified as an antibacterial agent, its mechanism of action could potentially fall into one of the established pathways. The following diagram illustrates a simplified representation of common antibacterial targets.

Antibacterial_Targets cluster_cell Bacterial Cell CW Cell Wall Synthesis PS Protein Synthesis DM Membrane Integrity NA Nucleic Acid Synthesis MP Metabolic Pathways BPH BPH-1358 BPH->CW Inhibits BPH->PS Inhibits BPH->DM Disrupts BPH->NA Inhibits BPH->MP Inhibits

Caption: Potential targets for a novel antibacterial compound.

References

Application Notes and Protocols for BPH-1358 in Antibiotic Potentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the use of antibiotic potentiators, compounds that enhance the efficacy of existing antibiotics. This document provides detailed application notes and protocols for the study of BPH-1358 , a novel investigational agent, as an antibiotic potentiator. While public domain information on a compound with the specific designation "BPH-1358" is not available, this document serves as a comprehensive, illustrative guide for researchers working on similar antibiotic potentiation studies. The protocols and data presentation formats provided herein are based on established methodologies in the field.

The potential link between compounds for Benign Prostatic Hyperplasia (BPH) and antimicrobial activity is an emerging area of interest. Herbal remedies and other therapeutic agents for BPH have been noted for their potential antimicrobial properties, suggesting a possible dual therapeutic benefit. In the context of BPH, where urinary tract infections (UTIs) can be a recurring complication, an agent that both alleviates BPH symptoms and potentiates antibiotics against uropathogens would be of significant clinical value.

Proposed Mechanism of Action of BPH-1358

For the purpose of this application note, we will hypothesize that BPH-1358 acts as an efflux pump inhibitor (EPI) . Bacterial efflux pumps are a primary mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, BPH-1358 increases the intracellular concentration of the antibiotic, restoring its efficacy.

cluster_membrane Bacterial Cell Membrane Antibiotic_out Antibiotic (extracellular) Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Passive Diffusion EffluxPump Efflux Pump EffluxPump->Antibiotic_out Active Efflux Antibiotic_in->EffluxPump Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic_in->Target Inhibition of Bacterial Growth BPH1358 BPH-1358 BPH1358->EffluxPump Inhibition

Caption: Proposed mechanism of action for BPH-1358 as an efflux pump inhibitor.

Quantitative Data Summary

Table 1: In Vitro Synergistic Activity of BPH-1358 by Checkerboard Assay

The synergistic effect of BPH-1358 with various antibiotics was quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.

Bacterial StrainAntibioticMIC Alone (µg/mL)MIC in Combination with BPH-1358 (µg/mL)FICIInterpretation
E. coli (ATCC 25922)Ciprofloxacin0.0150.0020.25Synergy
E. coli (Clinical Isolate, QR)Ciprofloxacin3220.125Synergy
P. aeruginosa (ATCC 27853)Levofloxacin10.1250.25Synergy
P. aeruginosa (Clinical Isolate, MDR)Levofloxacin6440.125Synergy
S. aureus (ATCC 29213)Erythromycin0.50.06250.25Synergy
S. aureus (MRSA, Clinical Isolate)Erythromycin12880.125Synergy

QR: Quinolone-Resistant; MDR: Multi-Drug Resistant. BPH-1358 was used at a fixed concentration of 1/4 its MIC.

Table 2: Time-Kill Assay of Ciprofloxacin with BPH-1358 against E. coli

Time-kill assays demonstrate the bactericidal or bacteriostatic effect of antimicrobial agents over time. A synergistic effect is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24h
Growth Control6.07.58.89.2
Ciprofloxacin (MIC)6.05.24.84.5
BPH-1358 (MIC)6.05.85.55.3
Ciprofloxacin + BPH-13586.04.12.9<2.0 (Limit of Detection)
Table 3: In Vivo Efficacy of BPH-1358 and Levofloxacin in a Murine UTI Model

This table summarizes the bacterial load in the bladder and kidneys of mice infected with a uropathogenic P. aeruginosa strain following treatment.

Treatment Group (n=8)Bladder Bacterial Load (Log10 CFU/g)Kidney Bacterial Load (Log10 CFU/g)
Vehicle Control7.8 ± 0.56.5 ± 0.4
Levofloxacin (10 mg/kg)5.2 ± 0.64.1 ± 0.5
BPH-1358 (20 mg/kg)7.5 ± 0.46.2 ± 0.6
Levofloxacin + BPH-13583.1 ± 0.72.5 ± 0.5

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol is used to determine the synergistic interaction between BPH-1358 and an antibiotic.

cluster_workflow Checkerboard Assay Workflow step1 Prepare serial dilutions of Antibiotic (horizontally) and BPH-1358 (vertically) in a 96-well plate. step2 Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). step1->step2 step3 Incubate the plate at 37°C for 18-24 hours. step2->step3 step4 Determine the MIC of each agent alone and in combination by visual inspection of turbidity. step3->step4 step5 Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. step4->step5

Caption: Workflow for the checkerboard microdilution assay.

Materials:

  • 96-well microtiter plates

  • BPH-1358 stock solution

  • Antibiotic stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

Procedure:

  • Preparation of Drug Dilutions: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Create a two-fold serial dilution of the antibiotic along the x-axis (columns 1-10). c. Create a two-fold serial dilution of BPH-1358 along the y-axis (rows A-G). d. Wells in column 11 should contain only the antibiotic dilutions (antibiotic control), and wells in row H should contain only BPH-1358 dilutions (BPH-1358 control). Well H12 should be a growth control (no drug).

  • Inoculum Preparation: a. Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 50 µL of the bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: a. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. b. Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of BPH-1358 in combination / MIC of BPH-1358 alone)

Protocol 2: Time-Kill Assay

This protocol assesses the rate of bacterial killing by BPH-1358 in combination with an antibiotic.

cluster_workflow Time-Kill Assay Workflow step1 Prepare tubes with bacterial suspension and different drug combinations (control, antibiotic alone, BPH-1358 alone, combination). step2 Incubate tubes at 37°C with shaking. step1->step2 step3 At specified time points (0, 4, 8, 24h), collect aliquots from each tube. step2->step3 step4 Perform serial dilutions of the aliquots and plate on agar (B569324) plates. step3->step4 step5 Incubate plates and count colonies to determine CFU/mL. step4->step5 step6 Plot Log10 CFU/mL vs. time to generate time-kill curves. step5->step6

Caption: Workflow for the time-kill assay.

Materials:

  • Sterile culture tubes

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • BPH-1358 and antibiotic stock solutions

  • Agar plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: a. Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Treatment Groups: a. Set up culture tubes for each treatment condition: i. Growth control (no drug) ii. Antibiotic alone (at MIC) iii. BPH-1358 alone (at MIC) iv. Antibiotic + BPH-1358 (at their respective MICs in combination)

  • Incubation and Sampling: a. Incubate the tubes at 37°C with agitation. b. At time points 0, 4, 8, and 24 hours, remove an aliquot from each tube.

  • Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis: a. Plot the Log10 CFU/mL against time for each treatment group.

Protocol 3: Murine Model of Urinary Tract Infection

This protocol describes an in vivo model to assess the efficacy of BPH-1358 as an antibiotic potentiator.

cluster_workflow In Vivo UTI Model Workflow step1 Anesthetize female mice and induce UTI via transurethral inoculation of bacteria. step2 After 24h, randomize mice into treatment groups (vehicle, antibiotic, BPH-1358, combination). step1->step2 step3 Administer treatments (e.g., orally or IP) once or twice daily for a set period (e.g., 3 days). step2->step3 step4 At the end of the treatment period, e euthanize the mice. step3->step4 step5 Aseptically harvest bladder and kidneys. step4->step5 step6 Homogenize tissues, perform serial dilutions, and plate to determine bacterial load (CFU/g). step5->step6

Caption: Workflow for the in vivo murine UTI model.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • Uropathogenic bacterial strain

  • Anesthetic (e.g., isoflurane)

  • Catheters

  • BPH-1358 and antibiotic formulations for in vivo administration

  • Tissue homogenizer

Procedure:

  • Infection: a. Anesthetize mice and insert a catheter into the bladder via the urethra. b. Instill a bacterial suspension (e.g., 50 µL of 10^8 CFU/mL) into the bladder.

  • Treatment: a. 24 hours post-infection, randomize mice into treatment groups. b. Administer the respective treatments (e.g., via oral gavage or intraperitoneal injection) for the duration of the study (e.g., 3 days).

  • Tissue Harvesting and Bacterial Load Determination: a. At the end of the treatment period, humanely euthanize the mice. b. Aseptically remove the bladder and kidneys. c. Weigh the tissues and homogenize them in sterile saline. d. Perform serial dilutions of the tissue homogenates and plate on selective agar. e. Incubate plates and count colonies to determine the CFU per gram of tissue.

  • Data Analysis: a. Compare the bacterial loads between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The hypothetical data and protocols presented in this application note illustrate a clear workflow for evaluating BPH-1358 as a potential antibiotic potentiator. The in vitro data would suggest a strong synergistic effect with several classes of antibiotics against both susceptible and resistant bacterial strains. The proposed mechanism of efflux pump inhibition provides a rational basis for this activity. Furthermore, the in vivo data would demonstrate the translation of this synergistic activity to a relevant animal model of infection.

Future studies should focus on:

  • Elucidating the precise molecular interactions between BPH-1358 and bacterial efflux pumps.

  • Evaluating the efficacy of BPH-1358 in combination with a broader range of antibiotics against a wider panel of clinical isolates.

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

  • Assessing the safety and toxicity profile of BPH-1358.

These investigations will be crucial in determining the potential of BPH-1358 as a novel therapeutic agent to combat antibiotic resistance.

Application Notes and Protocols for BPH-1358 Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1] Current treatments for BPH primarily include 5-alpha-reductase inhibitors and alpha-1 adrenergic receptor antagonists.[2][3] However, these therapies can have limitations and side effects, highlighting the need for novel therapeutic agents.

BPH-1358 is an investigational drug candidate for the treatment of BPH. This document provides detailed protocols for preclinical efficacy testing of BPH-1358, focusing on its hypothesized dual mechanism of action: inhibition of aberrant cell proliferation and suppression of chronic inflammation, two key pathways implicated in the pathophysiology of BPH.[4]

Hypothetical Mechanism of Action of BPH-1358

BPH-1358 is postulated to be a potent and selective dual inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6) and the nuclear factor-kappa B (NF-κB) signaling pathway.

  • Inhibition of CDK4/6: By inhibiting CDK4/6, BPH-1358 is expected to block the phosphorylation of the retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, leading to G1 cell cycle arrest and a reduction in the proliferation of prostatic epithelial and stromal cells.

  • Inhibition of NF-κB Signaling: BPH-1358 is hypothesized to prevent the degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.

The following diagram illustrates the proposed signaling pathway and the points of intervention for BPH-1358.

BPH1358_Mechanism cluster_proliferation Cell Proliferation Pathway cluster_inflammation Inflammatory Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition & Cell Proliferation E2F->G1_S_Transition BPH1358_prolif BPH-1358 BPH1358_prolif->CyclinD_CDK46 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα / NF-κB (p65/p50) IKK->IkBa_NFkB p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) Nucleus->Inflammatory_Genes BPH1358_inflam BPH-1358 BPH1358_inflam->IKK

Caption: Proposed dual mechanism of action of BPH-1358.

In Vitro Efficacy Testing

Cell Lines
  • BPH-1: Human prostatic epithelial cell line, suitable for proliferation and signaling studies.

  • WPMY-1: Human prostatic stromal cell line, to assess effects on the stromal component of the prostate.

  • RAW 264.7: Murine macrophage cell line, for evaluating anti-inflammatory effects.

Experimental Protocols

Objective: To determine the effect of BPH-1358 on the viability and proliferation of BPH-1 and WPMY-1 cells.

Protocol:

  • Seed BPH-1 or WPMY-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of BPH-1358 (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Objective: To confirm that BPH-1358 induces G1 cell cycle arrest.

Protocol:

  • Seed BPH-1 cells in 6-well plates and grow to 60-70% confluency.

  • Treat cells with BPH-1358 at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Objective: To assess the effect of BPH-1358 on key proteins in the CDK4/6-Rb pathway.

Protocol:

  • Treat BPH-1 cells with BPH-1358 as in the cell cycle analysis protocol.

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Rb, anti-Rb, anti-CDK4, anti-Cyclin D1, and anti-GAPDH as a loading control).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Objective: To quantify the inhibitory effect of BPH-1358 on NF-κB transcriptional activity.

Protocol:

  • Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.

  • Pre-treat the transfected cells with various concentrations of BPH-1358 for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to total protein concentration.

Objective: To measure the effect of BPH-1358 on the production of pro-inflammatory cytokines.

Protocol:

  • Pre-treat RAW 264.7 cells with BPH-1358 for 1 hour, followed by stimulation with LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

In Vitro Data Presentation

Table 1: In Vitro Efficacy Summary of BPH-1358

AssayCell LineParameterBPH-1358 Result
MTS AssayBPH-1IC50 (µM)[Insert Value]
MTS AssayWPMY-1IC50 (µM)[Insert Value]
Cell Cycle AnalysisBPH-1% Cells in G1 (at IC50)[Insert Value]
NF-κB Reporter AssayRAW 264.7IC50 (µM)[Insert Value]
ELISARAW 264.7TNF-α Inhibition (%)[Insert Value]
ELISARAW 264.7IL-6 Inhibition (%)[Insert Value]

In Vivo Efficacy Testing

Animal Model

A testosterone-induced BPH model in castrated male Sprague-Dawley rats will be used to evaluate the in vivo efficacy of BPH-1358.

Experimental Design and Workflow

InVivo_Workflow Acclimatization Week -1: Acclimatization (n=40 rats) Castration Week 0: Surgical Castration Acclimatization->Castration BPH_Induction Weeks 1-4: BPH Induction (Testosterone Propionate (B1217596), 3 mg/kg/day, s.c.) Castration->BPH_Induction Grouping Week 4: Randomization into 4 Groups (n=10/group) 1. Sham + Vehicle 2. BPH + Vehicle 3. BPH + Finasteride (10 mg/kg/day, p.o.) 4. BPH + BPH-1358 (Dose 1, p.o.) 5. BPH + BPH-1358 (Dose 2, p.o.) BPH_Induction->Grouping Treatment Weeks 5-8: Daily Dosing Grouping->Treatment Urodynamics Week 8: Urodynamic Measurements (Micturition Frequency, Volume) Treatment->Urodynamics Sacrifice End of Week 8: Euthanasia and Sample Collection Urodynamics->Sacrifice Analysis Prostate Weight, Histology (H&E), IHC (Ki-67), and Tissue Cytokine Levels (ELISA) Sacrifice->Analysis

Caption: Experimental workflow for in vivo efficacy testing of BPH-1358.

In Vivo Protocols
  • After a one-week acclimatization period, surgically castrate male rats under anesthesia.

  • One week post-castration, induce BPH by daily subcutaneous injections of testosterone (B1683101) propionate (3 mg/kg) for four weeks.

  • Randomly assign rats to treatment groups (n=10 per group): Vehicle, Finasteride (positive control), BPH-1358 (low dose), and BPH-1358 (high dose).

  • Administer treatments daily via oral gavage for four weeks.

  • At the end of the treatment period, place individual rats in metabolic cages.

  • Measure urine output and micturition frequency over a 24-hour period.

  • Euthanize the rats and carefully dissect the prostate glands.

  • Measure the total prostate weight and calculate the prostate index (prostate weight / body weight x 100).

  • Fix a portion of the prostate in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry (IHC) for the proliferation marker Ki-67.

  • Homogenize the remaining prostate tissue to measure levels of TNF-α and IL-6 by ELISA.

In Vivo Data Presentation

Table 2: In Vivo Efficacy Parameters for BPH-1358

ParameterBPH + VehicleBPH + FinasterideBPH + BPH-1358 (Low Dose)BPH + BPH-1358 (High Dose)
Prostate Weight (g)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Prostate Index[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Micturition Frequency (/24h)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Epithelial Thickness (µm)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Ki-67 Positive Cells (%)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Prostatic TNF-α (pg/mg protein)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Prostatic IL-6 (pg/mg protein)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]

Logical Relationship of the Study Design

The overall study is designed to first establish the biological activity and mechanism of BPH-1358 at the cellular level, and then to confirm its therapeutic efficacy in a relevant animal model of the disease.

Study_Logic cluster_invitro In Vitro Proof of Concept cluster_invivo In Vivo Efficacy Validation Cell_Prolif Assess Anti-proliferative Effect (MTS, Cell Cycle, Western Blot) IC50 Determine IC50 Values Cell_Prolif->IC50 Anti_Inflam Assess Anti-inflammatory Effect (NF-κB Reporter, ELISA) Anti_Inflam->IC50 Animal_Model Testosterone-Induced BPH Rat Model IC50->Animal_Model Dose Selection Efficacy_Endpoints Evaluate Therapeutic Efficacy (Prostate Weight, Urodynamics) Animal_Model->Efficacy_Endpoints MoA_Confirmation Confirm In Vivo Mechanism of Action (IHC for Ki-67, Tissue Cytokines) Animal_Model->MoA_Confirmation Hypothesis Hypothesis: BPH-1358 is a dual inhibitor of proliferation and inflammation cluster_invitro cluster_invitro Hypothesis->cluster_invitro Go_NoGo Go/No-Go Decision for Further Development cluster_invivo cluster_invivo cluster_invivo->Go_NoGo

Caption: Logical flow of the BPH-1358 efficacy testing plan.

References

Application Notes and Protocols for BPH-1358 Free Base in Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant growth of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1][2][3] The underlying pathophysiology of BPH is complex, involving hormonal imbalances, chronic inflammation, and various signaling pathways.[1][4][5] Key pathways implicated in BPH progression include those involving androgen receptors, 5-alpha-reductase, and growth factor signaling.[2][5][6]

BPH-1358 is a novel small molecule inhibitor under investigation for the treatment of BPH. These application notes provide a comprehensive guide for utilizing BPH-1358 free base in a suite of target engagement studies. The following protocols are designed to confirm direct binding of BPH-1358 to its intended target in a cellular context, quantify the interaction, and elucidate its impact on downstream signaling pathways.

Target Engagement Assays

Target engagement studies are crucial to verify that a drug candidate interacts with its intended molecular target in the complex cellular environment.[7][8] A multi-assay approach is recommended to build a robust body of evidence for the mechanism of action of BPH-1358.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to demonstrate target engagement in intact cells and cell lysates.[8][9] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[8][10] Binding of BPH-1358 to its target is expected to increase the protein's resistance to heat-induced denaturation.

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant human prostate cell line (e.g., BPH-1, PNT1A) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein of BPH-1358.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL detection system.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Plot the normalized band intensities against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of BPH-1358 indicates target engagement.[12]

Quantitative Data Summary: CETSA

CompoundConcentration (µM)Apparent Melting Temp (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)-52.3-
BPH-1358154.8+2.5
BPH-13581058.1+5.8
BPH-13585060.5+8.2

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treatment with BPH-1358 cell_culture->treatment heat_shock 3. Heat Shock treatment->heat_shock lysis 4. Cell Lysis heat_shock->lysis centrifugation 5. Centrifugation lysis->centrifugation supernatant 6. Collect Soluble Fraction centrifugation->supernatant western_blot 7. Western Blot supernatant->western_blot data_analysis 8. Data Analysis western_blot->data_analysis FP_Binding cluster_binding Molecular Interaction cluster_outcome Assay Outcome Target Target Protein Tracer Fluorescent Tracer Target->Tracer Binding (High Polarization) High_P High Polarization (Tracer Bound) BPH1358 BPH-1358 BPH1358->Target Competitive Binding Low_P Low Polarization (Tracer Displaced) SPR_Workflow cluster_prep Preparation cluster_binding_analysis Binding Analysis cluster_data Data Analysis Immobilization 1. Immobilize Target on Sensor Chip Association 2. Association Phase (Inject BPH-1358) Immobilization->Association Dissociation 3. Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration 4. Regeneration Dissociation->Regeneration Data_Analysis 5. Determine kon, koff, KD Regeneration->Data_Analysis BPH_Signaling_Pathway BPH1358 BPH-1358 Target Target Protein BPH1358->Target Inhibition Downstream Downstream Effector Target->Downstream Activation Proliferation Cell Proliferation & Growth Downstream->Proliferation

References

Troubleshooting & Optimization

BPH-1358 free base solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPH-1358 free base, specifically addressing its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is BPH-1358 and what is its mechanism of action?

A1: BPH-1358 is a potent inhibitor of two bacterial enzymes: farnesyl diphosphate (B83284) synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS). It exhibits inhibitory activity with IC50 values of 1.8 µM for human FPPS and 110 nM for bacterial UPPS. Its antibacterial effect, particularly against Staphylococcus aureus, is attributed to the disruption of the synthesis of essential isoprenoids, which are precursors for cell wall biosynthesis and other vital cellular processes.

Q2: I am observing precipitation when I dilute my BPH-1358 stock solution into my aqueous assay buffer. Why is this happening?

A2: this compound is a hydrophobic molecule and has low solubility in aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can precipitate out of solution as the concentration of the organic solvent decreases and the compound's solubility limit in the aqueous buffer is exceeded.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on available information, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final aqueous assay.

Q4: Are there any general strategies to improve the solubility of BPH-1358 in my experiments?

A4: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like BPH-1358 in aqueous media. These include the use of co-solvents, adjusting the pH of the buffer, and employing surfactants or other solubilizing agents.[1][2][3][4][5] The optimal method will depend on the specific requirements of your experiment.

Troubleshooting Guide: BPH-1358 Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve solubility problems encountered with this compound in aqueous buffers.

Issue: Precipitate formation upon dilution of BPH-1358 stock solution into aqueous buffer.

Table 1: Troubleshooting Strategies for BPH-1358 Precipitation

Strategy Description Considerations
1. Optimize Co-Solvent Concentration Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer.Most cell-based assays can tolerate up to 0.5-1% DMSO. Always run a vehicle control to account for any effects of the co-solvent on your experimental system.
2. pH Adjustment Evaluate the effect of pH on the solubility of BPH-1358. The solubility of compounds with ionizable groups can be significantly influenced by pH.The stability of BPH-1358 at different pH values should be considered. Ensure the chosen pH is compatible with your experimental system.
3. Use of Solubilizing Agents Incorporate surfactants (e.g., Tween-20, Triton X-100) or other solubilizing agents into your aqueous buffer.The concentration of the surfactant should be carefully optimized to avoid interference with the assay. Micelle formation by surfactants can enhance the solubility of hydrophobic compounds.[1]
4. Sonication Briefly sonicate the final solution after dilution to help disperse any small, undissolved particles.Over-sonication can generate heat and potentially degrade the compound. Use a water bath sonicator or short pulses on ice.
5. Preparation of a Fresh Stock Solution The stock solution may have degraded or the solvent may have absorbed water over time.Store stock solutions in small aliquots at -20°C or -80°C in desiccated conditions to maintain integrity.

Experimental Protocols

Protocol 1: Preparation of BPH-1358 Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Method for Diluting BPH-1358 into Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer and allow it to reach the experimental temperature.

  • Pre-Dilution (Optional but Recommended): If a very low final concentration of BPH-1358 is required, perform a serial dilution of the stock solution in the same organic solvent (e.g., DMSO).

  • Final Dilution: While vortexing the aqueous buffer, add the BPH-1358 stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the aqueous buffer is as low as possible and is consistent across all experimental conditions, including controls.

Visualizations

Caption: Experimental workflow for preparing BPH-1358 solutions.

troubleshooting_flowchart start Precipitation Observed? co_solvent Increase Co-Solvent % start->co_solvent Yes ph_adjust Adjust Buffer pH co_solvent->ph_adjust Still Precipitates success Problem Resolved co_solvent->success Resolved surfactant Add Surfactant ph_adjust->surfactant Still Precipitates ph_adjust->success Resolved sonicate Sonicate Solution surfactant->sonicate Still Precipitates surfactant->success Resolved sonicate->success Resolved fail Consult Further sonicate->fail Still Precipitates

Caption: Troubleshooting flowchart for BPH-1358 solubility issues.

signaling_pathway cluster_pathway Bacterial Isoprenoid Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP) gpp:e->fpp:w + IPP fpps FPPS gpp->fpps upp Undecaprenyl Pyrophosphate (UPP) fpp->upp + 8 x IPP upps UPPS fpp->upps cell_wall Cell Wall Synthesis upp->cell_wall fpps->fpp upps->upp bph1358 BPH-1358 bph1358->fpps Inhibits bph1358->upps Inhibits

Caption: Inhibition of bacterial cell wall precursor synthesis by BPH-1358.

References

Improving BPH-1358 stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BPH-1358

This guide provides technical support for researchers using BPH-1358, a potent dual inhibitor of farnesyl diphosphate (B83284) synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS)[1]. Ensuring the stability of BPH-1358 throughout long-term experiments is critical for obtaining reproducible and reliable results. This document offers troubleshooting advice, frequently asked questions, and best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store solid BPH-1358 for long-term use?

A1: For long-term stability, solid BPH-1358 should be stored at -20°C or -80°C, protected from light and moisture.[2] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.

Q2: How should I prepare and store BPH-1358 stock solutions?

A2: It is recommended to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[2] To maintain integrity, aliquot the stock solution into single-use volumes in low-adhesion polypropylene (B1209903) tubes and store them at -80°C.[2] This practice minimizes the damaging effects of repeated freeze-thaw cycles.[2] Always label aliquots clearly with the compound name, concentration, solvent, and preparation date.[3]

Q3: How many freeze-thaw cycles can a BPH-1358 solution undergo?

A3: It is strongly advised to avoid multiple freeze-thaw cycles as they can lead to compound degradation and precipitation.[2] Preparing single-use aliquots is the most effective strategy to prevent this issue. If repeated use from a single tube is unavoidable, a maximum of 3-5 cycles should be considered a limit, though stability should be verified.

Q4: In which solvents is BPH-1358 stable?

A4: While specific data for BPH-1358 is limited, compounds of this class are typically most stable in anhydrous DMSO. Stability in aqueous buffers or cell culture media is often significantly lower. It is crucial to prepare fresh dilutions in aqueous solutions for each experiment from a DMSO stock and use them immediately. Do not store BPH-1358 in aqueous solutions for extended periods.

Q5: What are the visible signs of BPH-1358 degradation or instability?

A5: Signs of instability can include a color change in the solid compound or solution, or the formation of a precipitate upon thawing a stock solution.[2] However, degradation is often not visible. The most reliable indicator of instability is a loss of biological activity or inconsistent results in your assays.[2] Analytical techniques like HPLC are required to definitively assess purity and concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results between assays. Compound Degradation: The compound may have degraded due to improper storage, handling, or repeated freeze-thaw cycles.1. Use a fresh, single-use aliquot of BPH-1358 stock solution for each experiment. 2. Confirm the purity and concentration of your stock solution using an analytical method like HPLC (see protocol below). 3. If degradation is confirmed, prepare a new stock solution from solid material.[2]
Loss of biological activity over time. Instability in Working Solution: BPH-1358 may be unstable in the aqueous buffer or cell culture medium used for the experiment.1. Always prepare working dilutions fresh from a DMSO stock immediately before each experiment. 2. Minimize the time the compound spends in aqueous solution before it is added to the assay. 3. Perform a time-course experiment to determine the stability of BPH-1358 in your specific assay medium.
Precipitate forms in stock solution upon thawing. Poor Solubility/Supersaturation: The compound's solubility limit may be exceeded at the storage temperature, or the solvent may have absorbed water.1. Warm the vial to 37°C for a few minutes and vortex thoroughly to attempt redissolution.[3] 2. If the precipitate remains, centrifuge the vial and use the supernatant, but note that the concentration will no longer be accurate. 3. For future use, consider preparing stock solutions at a slightly lower concentration or using fresh, anhydrous DMSO.[2]
Variability between different aliquots. Incomplete Dissolution: The compound may not have been fully dissolved when the initial stock solution was prepared.1. Ensure complete dissolution by vortexing and/or gentle warming when preparing a new stock solution. 2. Before aliquoting, visually inspect the solution to ensure no solid particles are present. 3. Vortex the stock solution briefly before aliquoting to ensure homogeneity.[3]

Illustrative Stability Data

The following tables present illustrative stability data for BPH-1358 based on general principles for small molecules. Note: This is not experimental data and should be used as a general guideline only.

Table 1: Stability of BPH-1358 (10 mM in Anhydrous DMSO) at Different Temperatures

Storage Temperature% Remaining after 1 Month% Remaining after 6 Months
-80°C>99%>98%
-20°C>98%>95%
4°C~90%~75%
25°C (Room Temp)~70%<50%

Table 2: Short-Term Stability of BPH-1358 (10 µM) in Aqueous Solutions

Solution% Remaining after 2 Hours% Remaining after 8 Hours
PBS (pH 7.4)~95%~80%
DMEM + 10% FBS~90%~70%

Visual Guides and Workflows

Potential Degradation Pathways

BPH1358 BPH-1358 (Intact Molecule) Hydrolysis Hydrolysis (Amide bond cleavage) BPH1358->Hydrolysis H₂O (Moisture) Oxidation Oxidation (Electron-rich sites) BPH1358->Oxidation O₂ (Air) Photodegradation Photodegradation (UV/Light exposure) BPH1358->Photodegradation Light Degradant1 Degradation Product(s) A Hydrolysis->Degradant1 Degradant2 Degradation Product(s) B Oxidation->Degradant2 Degradant3 Degradation Product(s) C Photodegradation->Degradant3

Caption: Potential degradation pathways for BPH-1358.

Workflow for Stability Assessment

start Start: Prepare fresh 10 mM stock in DMSO aliquot Aliquot into single-use tubes start->aliquot store Store aliquots under different conditions (-80°C, -20°C, 4°C, RT) aliquot->store timepoint Pull samples at specified time points (T=0, 1, 3, 6 mo) store->timepoint analyze Analyze purity and concentration by HPLC-UV timepoint->analyze data Calculate % remaining compared to T=0 analyze->data end End: Determine stability profile and shelf-life data->end

Caption: Experimental workflow for a long-term stability study.

Troubleshooting Inconsistent Results

start Inconsistent Experimental Results check_compound Is the compound stable? start->check_compound check_assay Is the assay protocol consistent? start->check_assay storage Was it stored correctly? (-80°C, single-use aliquots) check_compound->storage fresh_dilution Was working solution prepared fresh? storage->fresh_dilution Yes review_storage Action: Review storage procedures. Prepare new stock. storage->review_storage No use_new_aliquot Action: Use a new aliquot from a validated stock fresh_dilution->use_new_aliquot Yes fresh_dilution->review_storage No

Caption: Decision tree for troubleshooting experimental variability.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the stability of BPH-1358 in a DMSO stock solution.

1. Objective: To quantify the percentage of intact BPH-1358 remaining in a stock solution after storage under various conditions over time.

2. Materials:

  • BPH-1358 solid compound

  • Anhydrous DMSO (high purity)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Low-adhesion polypropylene tubes

3. Method:

  • Preparation of T=0 Sample:

    • Accurately weigh and dissolve BPH-1358 in anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution.

    • Immediately dilute a small sample of this stock solution in the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10-50 µM).

    • Inject this sample into the HPLC system to obtain the initial (T=0) peak area, which represents 100% integrity.

  • Sample Storage:

    • Aliquot the remaining 10 mM stock solution into multiple single-use tubes.

    • Group the tubes and place them under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and 25°C). Protect all samples from light.

  • HPLC Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at a low %B, ramp up to a high %B to elute the compound, then re-equilibrate. (e.g., 5-95% B over 15 minutes). This must be optimized for BPH-1358.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

    • Injection Volume: 10 µL

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1, 3, 6 months), retrieve one aliquot from each storage condition.

    • Allow it to thaw and equilibrate to room temperature.

    • Prepare a sample for HPLC analysis using the same dilution factor as the T=0 sample.

    • Inject the sample and record the peak area of the intact BPH-1358.

4. Data Analysis: Calculate the percentage of BPH-1358 remaining at each time point using the following formula:

% Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

Examine the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

References

Technical Support Center: Optimizing BPH-1358 Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of BPH-1358 in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for BPH-1358 in an initial MIC assay?

A2: For a novel compound like BPH-1358, a broad starting concentration range is recommended for initial screening. A common approach is to use a 2-fold serial dilution starting from a high concentration, such as 256 µg/mL, down to a low concentration, like 0.25 µg/mL.[1] This wide range helps to determine the preliminary MIC against various bacterial strains.

Q2: How should I dissolve BPH-1358 for my experiments?

A3: BPH-1358 is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[1][2] For the MIC assay, ensure the final concentration of DMSO in the wells does not exceed 1% (v/v) to avoid solvent-induced effects on bacterial growth or BPH-1358 activity.[1] If solubility issues persist, gentle warming or sonication of the stock solution may be helpful.[1][2] Always prepare fresh dilutions from the stock solution for each experiment.

Q3: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for BPH-1358. What are the common causes?

A1: Variability in MIC assays for a compound like BPH-1358 can stem from several factors, often related to its physicochemical properties and the experimental procedure. The most common causes include:

  • Agent Precipitation: Due to its low aqueous solubility, BPH-1358 may precipitate in the assay medium, reducing its effective concentration.[3]

  • Adsorption to Plastics: Hydrophobic compounds can bind to the surfaces of standard polystyrene microtiter plates, lowering the available concentration in the broth.[3]

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent source of variability in MIC assays.[3][4][5]

  • Media Incompatibility: Components in certain broth media may interact with BPH-1358, reducing its antimicrobial activity.[3]

Q4: My MIC values are consistently higher than expected. What should I investigate first?

A3: Consistently high MIC values often suggest a reduction in the effective concentration of BPH-1358. A systematic troubleshooting approach is recommended. First, verify the correct preparation and concentration of the stock solution. Next, assess for potential precipitation of the compound in the assay wells or adsorption to the microplate. Finally, ensure the inoculum density is not too high, as this can lead to falsely elevated MICs.[3][4]

Q5: I am observing "trailing" or "skipped" wells in my MIC assay with BPH-1358. How should I interpret these results?

A4: "Trailing" is the phenomenon of reduced but still visible growth across a range of higher concentrations, making the MIC endpoint difficult to determine.[4] This can occur if BPH-1358 is bacteriostatic rather than bactericidal at higher concentrations, or if the inoculum density is too high.[4] For interpretation, it is recommended to read the endpoint as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control. Consistency in the reading method is crucial for reducing variability.[4] "Skipped wells" (growth at a higher concentration and no growth at a lower one) are often due to technical errors such as pipetting mistakes or contamination.

Troubleshooting Guides

Issue 1: High Variability in MIC Results
Potential Cause Troubleshooting Action
Inconsistent Inoculum Density Standardize the inoculum preparation protocol. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4] Perform colony counts on a subset of inocula to verify the CFU/mL.
BPH-1358 Precipitation Visually inspect the wells, especially at higher concentrations, for any precipitate.[3] If precipitation is observed, consider preparing the BPH-1358 dilutions in broth containing a low percentage of a solubilizing agent (ensure the agent itself does not affect bacterial growth).
Adsorption to Plates If you suspect BPH-1358 is binding to the microtiter plates, consider using low-binding plates.[3]
Media Composition Variability Use a single, high-quality lot of commercially prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments.[6] If preparing media in-house, adhere strictly to the formulation protocol and check the pH of each batch.
Incubation Conditions Ensure a calibrated incubator is used at 35°C ± 2°C for a consistent duration (typically 16-20 hours).[6] Avoid stacking plates in a way that prevents uniform heat distribution.
Issue 2: BPH-1358 Appears Inactive (No Inhibition at All Concentrations)
Potential Cause Troubleshooting Action
Incorrect Stock Solution Concentration Re-prepare the stock solution, carefully verifying all calculations and weighing of the compound.
Degradation of BPH-1358 Prepare a fresh stock solution for each experiment. Assess the stability of BPH-1358 in the assay medium over the incubation period if degradation is suspected.
Inappropriate Solvent Confirm that the solvent used for the stock solution (e.g., DMSO) is appropriate and does not inactivate BPH-1358.
Resistant Bacterial Strain Verify the identity and expected susceptibility profile of the bacterial strain being tested. Include a quality control (QC) strain with a known MIC for BPH-1358.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[1][7]

  • Preparation of BPH-1358 Dilutions:

    • Prepare a 2X working stock of the highest concentration to be tested (e.g., 512 µg/mL) in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the 2X working stock of BPH-1358 to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no BPH-1358), and well 12 as the sterility control (no bacteria).[1]

  • Preparation of Bacterial Inoculum:

    • Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.[4]

    • Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4]

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute BPH-1358 to its final 1X concentrations.

    • Incubate the plate at 37°C for 16-20 hours.[6][8]

  • Interpretation of Results:

    • The MIC is the lowest concentration of BPH-1358 that completely inhibits visible growth of the organism.[6][9] This is determined by observing the first clear well in the dilution series.

Visualizations

MIC_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Results start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Density (0.5 McFarland, Plate Count) start->check_inoculum check_compound Assess BPH-1358 Preparation (Stock Solution, Dilutions) start->check_compound check_plate Investigate Plate Interactions (Precipitation, Adsorption) start->check_plate check_media Evaluate Media Quality (Lot Consistency, pH) start->check_media remediate_inoculum Standardize Inoculum Preparation check_inoculum->remediate_inoculum Incorrect remediate_compound Prepare Fresh Stock & Dilutions check_compound->remediate_compound Error Found remediate_plate Use Low-Binding Plates / Modify Solvent check_plate->remediate_plate Issue Identified remediate_media Use Single Lot of High-Quality Media check_media->remediate_media Inconsistent end Consistent MIC Results remediate_inoculum->end remediate_compound->end remediate_plate->end remediate_media->end

Caption: A troubleshooting flowchart for diagnosing inconsistent MIC results.

Broth_Microdilution_Workflow Broth Microdilution MIC Assay Workflow prep_compound 1. Prepare BPH-1358 Serial Dilutions in Plate inoculate 3. Inoculate Plate with Bacteria prep_compound->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate 4. Incubate at 37°C for 16-20 hours inoculate->incubate read_mic 5. Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

References

BPH-1358 free base precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPH-1358 free base, focusing on the common issue of its precipitation in cell culture media.

Troubleshooting Guide: BPH-1358 Precipitation

Issue: I am observing precipitation after adding BPH-1358 to my cell culture medium.

Precipitation of a compound in cell culture can lead to inaccurate experimental results by altering the effective concentration of the compound.[1][2] This guide provides a systematic approach to troubleshoot and resolve this issue.

Step 1: Visual Inspection and Confirmation

  • Visual Check: Carefully observe the culture medium in your flasks or plates. Look for any signs of cloudiness, crystals, or visible particles after adding BPH-1358.[3]

  • Microscopic Examination: Use a microscope to inspect the wells. Precipitate can sometimes be mistaken for microbial contamination.[1]

  • Quantitative Assessment: For a more objective measure, you can read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance after adding the compound can indicate precipitation.[3]

Step 2: Review Preparation Protocol of BPH-1358 Stock Solution

The initial preparation of the stock solution is a critical step. Improper dissolution can be a primary cause of subsequent precipitation.

  • Recommended Solvent: this compound is expected to be hydrophobic. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for such compounds.

  • Complete Dissolution: Ensure the compound is fully dissolved in the solvent. This can be aided by vortexing and brief sonication.[3]

Step 3: Optimize the Dilution Method

Directly adding a highly concentrated DMSO stock to the aqueous cell culture medium can cause the compound to precipitate out of solution.[4]

  • Intermediate Dilution: A highly recommended technique is to first create an intermediate dilution of your high-concentration stock in DMSO to a lower concentration (e.g., 10x or 100x of the final desired concentration).

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[3] Temperature fluctuations can significantly affect compound solubility.[2][3]

  • Gradual Addition and Mixing: Add the small volume of the BPH-1358 intermediate stock to the pre-warmed medium while gently vortexing or swirling the tube.[3] This facilitates rapid and uniform dispersion of the compound, preventing localized high concentrations that can lead to precipitation.

Step 4: Determine the Maximum Soluble Concentration

It is crucial to determine the highest concentration of BPH-1358 that remains soluble in your specific cell culture medium.

  • Serial Dilution Test: Prepare a serial dilution of BPH-1358 in your complete cell culture medium in a multi-well plate.

  • Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Identify Maximum Solubility: Visually inspect the wells for precipitation at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is the maximum working soluble concentration for your experimental setup.[3]

Frequently Asked Questions (FAQs)

Q1: Why does BPH-1358, which dissolves perfectly in DMSO, precipitate when added to my cell culture medium?

This is a common phenomenon for hydrophobic compounds. Cell culture medium is an aqueous environment. When a concentrated DMSO stock of a hydrophobic compound is introduced, the DMSO rapidly diffuses, and the compound's local concentration can exceed its solubility limit in the aqueous medium, causing it to precipitate.[4]

Q2: Could the components of my cell culture medium be causing the precipitation?

Yes, certain components in the medium can interact with the compound and cause precipitation.

  • Serum Proteins: Proteins in fetal bovine serum (FBS) can sometimes bind to the compound, but in other cases, high protein concentrations can lead to precipitation.

  • Salts and pH: The salt concentration and pH of the medium can also influence compound solubility.[1][2][5] For instance, calcium salts are known to be prone to precipitation.[1][2] The pH of the medium is maintained by a bicarbonate buffering system in equilibrium with the CO₂ concentration in the incubator, and deviations can affect solubility.[6]

Q3: Can temperature changes during my experiment cause BPH-1358 to precipitate?

Yes, temperature fluctuations are a significant factor in compound solubility.[2] Removing culture vessels from the incubator for extended periods can cause cooling, which may decrease the solubility of BPH-1358 and lead to precipitation.[3] It is advisable to minimize the time that culture vessels are outside the incubator.[3]

Q4: How can I prevent media evaporation in long-term experiments, and why is it important?

In long-term cultures, evaporation can concentrate all media components, including salts and BPH-1358, potentially exceeding its solubility limit and causing precipitation.[2][3] To prevent this, ensure proper humidification of the incubator and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[3]

Experimental Protocols

Protocol 1: Preparation of BPH-1358 Stock and Working Solutions

This protocol provides a step-by-step method for preparing BPH-1358 solutions to minimize precipitation.

  • Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

  • Prepare Intermediate Dilution (e.g., 100 µM in complete medium):

    • Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

    • In a sterile microcentrifuge tube, add 99 µL of the pre-warmed complete medium.

    • Add 1 µL of the 10 mM BPH-1358 stock solution to the medium.

    • Immediately and gently vortex the tube to ensure rapid mixing.

  • Prepare Final Working Solution (e.g., 1 µM in complete medium):

    • Add the required volume of the 100 µM intermediate dilution to your cell culture vessel containing pre-warmed complete medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in a well to get a final concentration of 1 µM.

Protocol 2: Determining the Maximum Soluble Concentration of BPH-1358

This experiment will help you identify the solubility limit of BPH-1358 in your specific cell culture setup.

  • Prepare a Serial Dilution of BPH-1358 in DMSO:

    • Start with your 10 mM stock solution of BPH-1358 in DMSO.

    • Perform a 2-fold serial dilution in DMSO in a sterile microcentrifuge tube rack.

  • Add to Media in a 96-well Plate:

    • In a clear, flat-bottom 96-well plate, add 198 µL of your complete cell culture medium to each well.

    • Add 2 µL of each DMSO dilution of BPH-1358 to a corresponding well. This will result in a 1:100 dilution of the compound and a final DMSO concentration of 1%.

    • Include a control well with 2 µL of DMSO only.

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO₂.

    • Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.

    • The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these conditions.[3]

Data Presentation

Table 1: Illustrative Solubility of BPH-1358 in Different Cell Culture Media

Cell Culture MediumSerum ConcentrationMaximum Soluble Concentration (µM)Observation Notes
DMEM10% FBS15Clear solution
DMEM0% FBS5Precipitate observed at > 5 µM
RPMI-164010% FBS20Clear solution
RPMI-16405% FBS10Slight cloudiness at 15 µM

Note: This data is for illustrative purposes only. Researchers should determine the solubility in their specific experimental conditions.

Table 2: Effect of Solvent Concentration on BPH-1358 Solubility

Final DMSO ConcentrationMaximum Soluble Concentration of BPH-1358 (µM)
0.1%10
0.5%25
1.0%50

Note: This data is for illustrative purposes. While higher DMSO concentrations may increase solubility, it is crucial to consider the potential toxicity of DMSO to the cells.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment cluster_troubleshooting Troubleshooting cluster_solution Resolution stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Prepare Intermediate Dilution (e.g., 100x final) in Medium stock->intermediate Dilute final 3. Prepare Final Working Solution in Pre-warmed Medium intermediate->final Dilute add_to_cells 4. Add to Cells final->add_to_cells precipitate Precipitation Observed? add_to_cells->precipitate precipitate->final No adjust Adjust Protocol: - Lower Final Concentration - Optimize Dilution Steps - Check Media Components precipitate->adjust Yes

Caption: Workflow for preparing and troubleshooting BPH-1358 solutions.

Given that "BPH" in the compound name may refer to Benign Prostatic Hyperplasia, a relevant signaling pathway implicated in this condition is the Mitogen-Activated Protein Kinase (MAPK) pathway.[7]

MAPK_pathway GF Growth Factors (e.g., FGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes BPH1358 BPH-1358 (Hypothetical Inhibitor) BPH1358->Raf Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway by BPH-1358.

References

Technical Support Center: Troubleshooting Inconsistent Results with Investigational Compound BPH-1358

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the investigational compound BPH-1358 for Benign Prostatic Hyperplasia (BPH).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the dose-response curve of BPH-1358 in our prostate smooth muscle cell line. What are the potential causes?

A1: Inconsistent dose-response curves can stem from several factors:

  • Compound Stability and Storage: Ensure BPH-1358 is stored according to the manufacturer's recommendations. Improper storage can lead to degradation of the compound, affecting its potency. It is advisable to prepare fresh stock solutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can alter cellular responses. Standardize these parameters across all experiments.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or detection methods can introduce variability. Adherence to a standardized and validated protocol is crucial.

Q2: What is the known mechanism of action for BPH-1358, and how might this influence experimental design?

A2: BPH-1358 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary mechanism involves the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.[1] Understanding this is critical for experimental design. For instance, co-treatment with NO donors might potentiate the effects of BPH-1358, while agents that interfere with cGMP production could antagonize its action.

Q3: Are there known issues with the cellular uptake or distribution of BPH-1358 that could lead to inconsistent results?

A3: While specific data on BPH-1358 is proprietary, compounds of this class can be subject to varying cellular uptake mechanisms depending on the cell type. For example, in BPH-1 cells, caveolae-mediated endocytosis has been shown to be a relevant uptake pathway for certain molecules.[2] If inconsistent results are suspected to be due to uptake, consider performing uptake inhibition assays using pharmacological inhibitors for different endocytic pathways.

Troubleshooting Guides

Guide 1: Inconsistent Inhibition of Prostate Cell Proliferation
Symptom Possible Cause Recommended Action
High variability in IC50 values across experiments.1. Cell doubling time variation. 2. Inconsistent seeding density. 3. Degradation of BPH-1358 in media.1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding density in all wells. 3. Perform a stability test of BPH-1358 in your specific cell culture media over the time course of the experiment.
No significant inhibition of proliferation observed.1. Incorrect dosage range. 2. Cell line is non-responsive. 3. BPH-1358 is inactive.1. Perform a broad-range dose-response experiment (e.g., 1 nM to 100 µM). 2. Verify the expression of PDE5 in your cell line. 3. Test the activity of BPH-1358 in a validated, cell-free enzymatic assay.
Guide 2: Variable Effects on Smooth Muscle Relaxation in Ex Vivo Tissue Bath Studies
Symptom Possible Cause Recommended Action
Inconsistent relaxation of pre-contracted prostate tissue strips.1. Tissue viability issues. 2. Variability in pre-contraction stimulus. 3. Solvent effects.1. Ensure tissue is fresh and handled carefully during preparation. Maintain optimal buffer oxygenation and temperature. 2. Use a consistent concentration of a reliable contractile agent (e.g., phenylephrine). 3. Verify that the final concentration of the vehicle (e.g., DMSO) does not exceed 0.1% and run appropriate vehicle controls.
Lack of dose-dependent relaxation.1. Endothelial damage during tissue preparation. 2. Insufficient pre-contraction.1. The NO/cGMP pathway is endothelium-dependent. Take care to preserve the endothelial layer during tissue dissection. 2. Ensure a stable and submaximal pre-contraction is achieved before adding BPH-1358.

Experimental Protocols

Protocol 1: Assessment of BPH-1358 on Prostate Smooth Muscle Cell Proliferation
  • Cell Culture: Culture human prostate smooth muscle cells (hPSMCs) in Smooth Muscle Cell Growth Medium-2. Use cells between passages 3 and 6.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with a serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with varying concentrations of BPH-1358 (e.g., 0.1 nM to 10 µM) in a low-serum medium (e.g., 0.5% FBS) for 48 hours.

  • Proliferation Assay: Assess cell proliferation using a standard MTS or WST-1 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.

Protocol 2: Evaluation of Cellular Uptake of a Fluorescent Analog of BPH-1358
  • Cell Culture: Plate BPH-1 cells on glass-bottom dishes suitable for confocal microscopy.

  • Treatment: Treat the cells with a fluorescently labeled version of BPH-1358 for various time points (e.g., 15, 30, 60, 120 minutes).

  • Inhibitor Co-treatment (Optional): To investigate the uptake mechanism, pre-incubate cells with inhibitors of specific endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) for 30 minutes before adding the fluorescent compound.

  • Imaging: Wash the cells with PBS and fix them with 4% paraformaldehyde. Counterstain the nuclei with DAPI. Image the cells using a confocal microscope.

  • Analysis: Quantify the intracellular fluorescence intensity using image analysis software.

Visualizations

BPH1358_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE5->5GMP Hydrolyzes to BPH1358 BPH-1358 BPH1358->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Troubleshooting_Workflow cluster_deeper Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Storage, Fresh Aliquots) Start->Check_Compound Check_Protocol Review Experimental Protocol (Standardization, Controls) Start->Check_Protocol Check_Cells Assess Cell Culture Conditions (Passage, Confluency) Start->Check_Cells Data_Inconsistent Results Remain Inconsistent Check_Compound->Data_Inconsistent Data_Consistent Results are now Consistent Check_Protocol->Data_Inconsistent Check_Cells->Data_Inconsistent Investigate_Mechanism Investigate Deeper (e.g., Uptake, Target Expression) Data_Inconsistent->Investigate_Mechanism Contact_Support Contact Technical Support Investigate_Mechanism->Contact_Support Uptake_Assay Perform Cellular Uptake Assay Investigate_Mechanism->Uptake_Assay Target_Expression Verify Target (PDE5) Expression Investigate_Mechanism->Target_Expression

References

Technical Support Center: BPH-1358 and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of small molecule inhibitors like BPH-1358 in experimental assays. It addresses common questions and troubleshooting scenarios, with a focus on the practical differences between using a free base versus a salt form of a compound.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the free base and salt form of a small molecule inhibitor?

A1: The free base is the pure, uncharged form of a molecule. The salt form is created by reacting the free base with an acid or base to form a salt. This is often done to improve the compound's properties. The choice between a free base and a salt form can significantly impact experimental outcomes.[1][2][3] Key differences are summarized below:

PropertyFree BaseSalt FormTypical Impact on Experiments
Solubility Generally lower in aqueous solutions.Often has higher aqueous solubility.[1][3]Salt forms are often preferred for in vitro assays to ensure complete dissolution in aqueous buffers.[4]
Stability Can be more susceptible to degradation in certain conditions.Can be more stable, with a longer shelf-life.[2]Salt forms may provide more consistent results over time.
Hygroscopicity Typically less hygroscopic (less likely to absorb water from the air).Can be more hygroscopic.This can affect the accuracy of weighing the compound for stock solutions.
Molecular Weight Lower.Higher due to the addition of the salt counter-ion.This must be accounted for when calculating molar concentrations.
pH of Solution A solution of a basic compound will be more alkaline.The pH of the solution will be influenced by the acidic or basic nature of the salt.This can be critical for pH-sensitive assays.[4]

Q2: How do I choose between the free base and salt form for my experiment?

A2: The choice depends on your specific experimental needs:

  • For in vitro assays in aqueous buffers: The salt form is often preferred due to its higher solubility, which can prevent the compound from precipitating out of solution.[4]

  • For cell-based assays: Both forms can be used, but it's crucial to ensure the compound is fully dissolved in the final culture medium. The final concentration of any solvent, like DMSO, should be kept low (typically <0.5%) to avoid toxicity.[5][6]

  • For in vivo studies: The salt form is often chosen for its improved bioavailability. However, the specific salt form can influence the pharmacokinetic profile.

Q3: My small molecule inhibitor is not dissolving properly. What should I do?

A3: Poor solubility is a common issue. Here are some troubleshooting steps:

  • Switch to the Salt Form: If you are using the free base, consider using a salt form if available, as they generally have better aqueous solubility.[1][3]

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final solvent concentration is minimal (ideally ≤ 0.1%) and include a vehicle control in your experiment.[4][5]

  • pH Adjustment: The solubility of many compounds is pH-dependent. Adjusting the pH of your buffer may improve solubility.[4] For weakly basic drugs, solubility is typically higher at a lower pH.[2][3]

  • Sonication or Vortexing: Gentle heating, vortexing, or sonication can help dissolve the compound. However, be cautious as excessive heat can degrade the compound.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Compound Instability Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[4] Prepare fresh dilutions from a stable, frozen stock for each experiment.[4]
Inaccurate Concentration If using the salt form, ensure you have accounted for the higher molecular weight compared to the free base when calculating the molar concentration.
Cell Culture Variability Differences in cell passage number, confluency, or media components can affect results.[4] Standardize your cell culture procedures.
Precipitation of Compound The compound may be precipitating out of solution at the working concentration. Visually inspect for any precipitate. Consider using a more soluble salt form or optimizing the solvent conditions.
Issue 2: High background or off-target effects.
Possible Cause Troubleshooting Steps
Compound Aggregation At high concentrations, some compounds can form aggregates that lead to non-specific activity.[5] Perform a full dose-response curve to ensure you are working in a specific concentration range. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can sometimes help.[5]
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects.[5] Always include a vehicle-only control and keep the final solvent concentration as low as possible.[4]
Non-specific Binding The compound may be binding to other proteins or components in the assay. To confirm on-target effects, consider using a structurally different inhibitor for the same target or a negative control analog.[5]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the general steps for preparing solutions of a small molecule inhibitor.

  • Calculate Molecular Weight: Use the correct molecular weight for the form of the compound you are using (free base or salt).

  • Prepare High-Concentration Stock Solution:

    • Weigh out the desired amount of the compound.

    • Dissolve it in an appropriate solvent (e.g., 100% DMSO) to a high concentration (e.g., 10 mM). This minimizes the amount of solvent added to your final experimental setup.[6]

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary.

  • Store Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Serially dilute the stock solution in the appropriate assay buffer or cell culture medium to the desired final concentrations.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general workflow for testing the effect of an inhibitor on cultured cells.

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to attach overnight.[6]

  • Compound Treatment:

    • Prepare serial dilutions of your inhibitor (and vehicle control) in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.[6]

  • Incubation: Incubate the cells for the desired duration of the experiment. This time should be optimized based on the target and the expected biological response.[6]

  • Assay Endpoint: Measure the desired outcome (e.g., cell viability, protein expression, signaling pathway activation) using an appropriate method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay stock_sol Prepare 10 mM Stock in DMSO working_sol Prepare Serial Dilutions in Media stock_sol->working_sol Dilute treat_cells Treat Cells with Inhibitor working_sol->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells 24h incubate Incubate for X hours treat_cells->incubate analyze Analyze Endpoint incubate->analyze signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates TargetProtein Target Protein Kinase2->TargetProtein Phosphorylates Response Cellular Response TargetProtein->Response BPH1358 BPH-1358 (Inhibitor) BPH1358->Kinase2 Inhibits

References

Effect of DMSO concentration on BPH-1358 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPH-1358 in the study of Benign Prostatic Hyperplasia (BPH).

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of DMSO for dissolving BPH-1358?

A1: It is recommended to prepare a high-concentration stock solution of BPH-1358 in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced artifacts. Based on general cell culture best practices, the final DMSO concentration should ideally be below 0.5%, and for some sensitive cell lines, even lower concentrations are advisable.[1][2][3] It is crucial to determine the optimal DMSO concentration for your specific cell line and experimental setup.

Q2: At what concentration does DMSO become toxic to prostate cells?

A2: The cytotoxic effects of DMSO are cell-line dependent.[2] Studies on various cell types, including cancer cell lines, have shown that DMSO concentrations above 1% can significantly reduce cell viability and affect cell proliferation.[1][4][5] For sensitive assays or long-term experiments, it is recommended to keep the final DMSO concentration at 0.1% or lower. A preliminary dose-response experiment with DMSO alone on your BPH-1 cell line is highly recommended to establish a non-toxic working concentration.

Q3: Can the DMSO concentration affect the activity of BPH-1358?

A3: While BPH-1358 is soluble in DMSO, high concentrations of the solvent can interfere with biological assays.[6] DMSO can alter cell membrane permeability, influence enzyme activity, and even induce differentiation in some cell types.[4][7] These effects could potentially mask or alter the specific activity of BPH-1358. Therefore, maintaining a consistent and low final DMSO concentration across all experiments, including vehicle controls, is critical for obtaining reliable and reproducible data.

Troubleshooting Guides

Issue 1: Low or Inconsistent BPH-1358 Activity
Possible Cause Troubleshooting Step
Precipitation of BPH-1358 Ensure that the final concentration of BPH-1358 in the aqueous culture medium does not exceed its solubility limit. After diluting the DMSO stock solution, visually inspect the medium for any signs of precipitation. If precipitation occurs, consider lowering the final compound concentration or slightly increasing the final DMSO concentration (while staying within the non-toxic range).
Degradation of BPH-1358 Aliquot the BPH-1358 stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C as recommended. Protect the stock solution from light.
Suboptimal DMSO Concentration Verify that the final DMSO concentration is consistent across all experimental and control wells. High DMSO concentrations might be masking the effect of BPH-1358.
Cell Line Variability Ensure that the passage number of the BPH-1 cells is consistent. Perform regular cell line authentication to rule out contamination or genetic drift.
Issue 2: High Background Toxicity in Vehicle Control
Possible Cause Troubleshooting Step
DMSO Concentration is Too High The final DMSO concentration in your vehicle control is likely toxic to the BPH-1 cells. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. Reduce the DMSO concentration in your vehicle control and all experimental wells accordingly.
Contaminated DMSO Use a fresh, high-purity, sterile-filtered DMSO. Ensure proper storage of the DMSO to prevent water absorption, which can affect its properties.
Extended Incubation Time The cytotoxic effects of DMSO can be time-dependent.[4] If your experiment requires a long incubation period, you may need to use a lower final DMSO concentration.

Data Summary

Table 1: General Recommendations for Final DMSO Concentrations in Cell Culture

DMSO Concentration Potential Effects Recommendation
< 0.1% Generally considered safe for most cell lines with minimal impact on cell viability and function.Recommended for sensitive assays and long-term experiments.
0.1% - 0.5% May have minor effects on some cell lines; cytotoxicity is generally low.[2]Acceptable for many standard cell-based assays. A vehicle control is essential.
> 0.5% - 1.0% Increased risk of cytotoxicity and off-target effects.[1][8]Use with caution and only after thorough validation with your specific cell line.
> 1.0% Often leads to significant cell death and can interfere with experimental results.[5]Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration for BPH-1 Cells
  • Cell Seeding: Seed BPH-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow the cells to adhere overnight.

  • Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in the cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "no DMSO" control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your BPH-1358 experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability (e.g., >90% viability) is considered the maximum non-toxic concentration for your experimental conditions.

Visualizations

BPH_Signaling_Pathway Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase converts to DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR binds to ARE Androgen Response Element (ARE) AR->ARE translocates to nucleus and binds Proliferation Cell Proliferation & Survival ARE->Proliferation promotes Apoptosis Reduced Apoptosis ARE->Apoptosis inhibits BPH Benign Prostatic Hyperplasia (BPH) Proliferation->BPH Apoptosis->BPH Five_alpha_reductase->DHT

Caption: Simplified signaling pathway in Benign Prostatic Hyperplasia.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare BPH-1358 Stock in 100% DMSO Dilute Dilute BPH-1358 & Vehicle (DMSO) in Media Stock->Dilute Cells Seed BPH-1 Cells in 96-well plates Treat Treat Cells and Incubate Cells->Treat Dilute->Treat Assay Perform Cell-Based Assay (e.g., Viability, Proliferation) Treat->Assay Data Data Acquisition & Analysis Assay->Data

Caption: General experimental workflow for testing BPH-1358 activity.

References

Preventing off-target effects of BPH-1358 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPH-1358, a novel kinase inhibitor under investigation for the treatment of Benign Prostatic Hyperplasia (BPH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BPH-1358?

BPH-1358 is an ATP-competitive kinase inhibitor designed to target a key serine/threonine kinase involved in the proliferative signaling pathways of prostate stromal and epithelial cells. Its primary therapeutic effect is intended to be the reduction of prostate smooth muscle tone and the inhibition of cellular proliferation contributing to BPH.

Q2: What are the known or potential off-target effects of BPH-1358?

While BPH-1358 is designed for selectivity, potential off-target effects may be observed due to interactions with structurally similar kinases or unforeseen pathway crosstalk. Researchers should be vigilant for effects on cardiovascular function (e.g., blood pressure changes) and potential impacts on glucose metabolism, as kinases within these pathways may share homology with the primary target of BPH-1358.

Q3: How can I minimize off-target effects in my cell-based assays?

To minimize off-target effects, it is crucial to use the lowest effective concentration of BPH-1358. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Additionally, consider using serum-starvation conditions prior to treatment to reduce the activation of parallel signaling pathways.

Q4: Are there recommended control experiments to identify off-target effects?

Yes, several control experiments are recommended:

  • Use of a structurally related but inactive control compound: This helps to distinguish the effects of the chemical scaffold from the specific kinase inhibition.

  • Rescue experiments: If the downstream target of the intended kinase is known, overexpressing a constitutively active form of this target should rescue the phenotype, confirming on-target activity.

  • Kinome profiling: Services that screen BPH-1358 against a broad panel of kinases can provide a comprehensive overview of its selectivity and potential off-targets.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Viability
Potential Cause Troubleshooting Step Expected Outcome
Concentration too high Perform a dose-response experiment starting from a low nanomolar range.Identify the optimal, non-toxic concentration range for your experiments.
Off-target kinase inhibition Compare the effects of BPH-1358 with a known inhibitor of a suspected off-target kinase.Determine if the observed toxicity aligns with the inhibition of a known pro-survival kinase.
Solvent toxicity Run a vehicle control (e.g., DMSO) at the same concentration used for BPH-1358.No significant toxicity should be observed in the vehicle control group.
Cell line sensitivity Test BPH-1358 on a panel of different prostate cell lines (e.g., BPH-1, WPMY-1, PNT1A).Identify cell lines that are more robust for your specific experimental goals.
Issue 2: Inconsistent or Non-reproducible Results
Potential Cause Troubleshooting Step Expected Outcome
Compound degradation Prepare fresh stock solutions of BPH-1358 for each experiment. Avoid repeated freeze-thaw cycles.Consistent results across experiments.
Variability in cell culture conditions Standardize cell passage number, confluency, and serum concentration.Reduced variability in experimental readouts.
Assay interference Ensure that BPH-1358 does not interfere with the assay technology (e.g., fluorescence, luminescence).Run a control with BPH-1358 in the absence of cells to check for assay artifacts.

Experimental Protocols

Protocol 1: Determining the On-Target Potency of BPH-1358 in a Cell-Based Assay
  • Cell Seeding: Plate human prostate stromal cells (WPMY-1) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal kinase activity.

  • Compound Treatment: Prepare a serial dilution of BPH-1358 (e.g., from 1 nM to 10 µM) in a serum-free medium. Add the diluted compound to the cells and incubate for the desired treatment duration (e.g., 1 hour).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Perform a Western blot analysis to assess the phosphorylation status of the direct downstream target of the intended kinase. Use an antibody specific to the phosphorylated form of the target and a total protein antibody as a loading control.

  • Data Analysis: Quantify the band intensities and calculate the IC50 value for BPH-1358 based on the inhibition of target phosphorylation.

Protocol 2: Assessing Off-Target Effects on a Known Signaling Pathway (e.g., MAPK Pathway)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) and treat with a range of BPH-1358 concentrations, including a concentration that is 10-fold higher than the on-target IC50.

  • Stimulation: After pre-treatment with BPH-1358, stimulate the cells with a known activator of the MAPK pathway (e.g., EGF or FGF).

  • Protein Extraction and Analysis: Lyse the cells and perform a Western blot to analyze the phosphorylation of key MAPK pathway components, such as ERK1/2.

  • Interpretation: A significant change in the phosphorylation of ERK1/2 in the BPH-1358 treated and stimulated group compared to the stimulated-only group would suggest a potential off-target effect on the MAPK pathway.

Signaling Pathways and Experimental Workflows

BPH_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates BPH1358 BPH-1358 BPH1358->Target_Kinase Inhibits Proliferation Proliferation Downstream_Effector->Proliferation Smooth_Muscle_Contraction Smooth_Muscle_Contraction Downstream_Effector->Smooth_Muscle_Contraction

Caption: Hypothetical signaling pathway of BPH-1358's on-target effect.

Off_Target_Workflow Start Start: Experiment Dose_Response Dose-Response Curve (On-Target Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Off_Target_Screen Off-Target Screening (e.g., Kinome Scan) Determine_IC50->Off_Target_Screen Use 10x IC50 Analyze_Data Analyze Off-Target Data Off_Target_Screen->Analyze_Data Validate_Hits Validate Hits in Cell-Based Assays Analyze_Data->Validate_Hits End End: Characterize Off-Target Profile Validate_Hits->End

BPH-1358 Assay Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific, publicly available data detailing assay interference for the compound BPH-1358. This guide is based on general principles of assay interference common to small molecule inhibitors in biochemical and cell-based assays and is intended to serve as a proactive resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

Assay interference refers to any artifact produced by a test compound that can lead to a false positive or false negative result. These artifacts are not due to the compound's specific interaction with the intended biological target. Common mechanisms include fluorescence interference, compound aggregation, chemical reactivity, and interference with detection reagents.[1][2]

Q2: What are the most common types of assay interference for small molecules like BPH-1358?

For small molecule inhibitors, common interferences include:

  • Fluorescence-based interference: Many organic molecules can absorb or emit light, interfering with assays that have a fluorescent readout. This can manifest as autofluorescence (false positive) or fluorescence quenching (false negative).[1][3]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.

  • Chemical Reactivity: Some compounds can react directly with assay components, such as the target protein or detection reagents, leading to misleading results.

  • Interference with Reporter Systems: Compounds can directly inhibit or activate reporter enzymes (e.g., luciferase) used in many assays.[4]

Q3: How can I proactively design my experiments to minimize potential interference from BPH-1358?

To minimize interference, consider the following during assay development:

  • Use Red-Shifted Fluorophores: The incidence of autofluorescence is generally lower at higher excitation and emission wavelengths.[2]

  • Optimize Compound Concentration: Test BPH-1358 across a range of concentrations. Interference is often concentration-dependent.[1][5]

  • Incorporate Counter-Screens: Routinely use counter-screens to identify common types of interference.

  • Maintain Consistent DMSO Concentration: If using DMSO to dissolve BPH-1358, ensure the final concentration is the same across all wells, as DMSO can affect compound solubility and enzyme activity.[6]

Troubleshooting Guide

Q4: I'm observing a lower than expected signal in my fluorescence-based assay. What could be the cause and how do I fix it?

A lower than expected fluorescent signal could be due to fluorescence quenching , where BPH-1358 absorbs the light emitted by the fluorescent probe.[1]

Troubleshooting Steps:

  • Perform a Quenching Counter-Assay: This will determine if BPH-1358 is quenching the fluorescent signal.

  • Change the Fluorophore: If quenching is confirmed, consider using a different fluorophore with a distinct spectral profile.

  • Reduce Compound Concentration: Test lower concentrations of BPH-1358, as quenching is often concentration-dependent.[1]

Q5: My assay is showing a high signal, suggesting inhibition, even in control wells without the target enzyme. What is happening?

This is a classic sign of compound autofluorescence , where BPH-1358 itself is fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[2] Approximately 10% of compounds in HTS libraries exhibit some level of autofluorescence.[2]

Troubleshooting Steps:

  • Measure Intrinsic Fluorescence: Measure the fluorescence of BPH-1358 in the assay buffer without the fluorescent substrate or reagents.

  • Use a "Pre-Read" Step: Before adding the assay reagents, read the plate with BPH-1358 to get a baseline fluorescence measurement. This can then be subtracted from the final reading.[1]

  • Shift to a Different Detection Wavelength: If possible, use a fluorescent probe with red-shifted excitation and emission spectra to avoid the compound's fluorescence window.[2]

Q6: The inhibitory activity of BPH-1358 seems to increase with pre-incubation time. Why?

This could indicate either time-dependent inhibition of the target enzyme or that BPH-1358 is a reactive compound . Time-dependent inhibition can be a desirable characteristic, but reactivity is a source of assay artifacts.

Troubleshooting Steps:

  • Assess Reversibility: Perform a "jump-dilution" experiment. Incubate the enzyme with a high concentration of BPH-1358, then dilute the mixture significantly and measure the recovery of enzyme activity. If activity recovers, the inhibition is likely reversible.

  • Test for Non-specific Reactivity: Use a thiol-based probe to check if BPH-1358 is reacting with cysteine residues, a common mechanism for reactive compounds.

Q7: The IC50 value for BPH-1358 changes when I alter the enzyme or substrate concentration. What does this mean?

Shifts in IC50 with varying enzyme concentrations can suggest tight-binding inhibition or issues with compound solubility.[6] Changes in IC50 with substrate concentration are characteristic of specific mechanisms of enzyme inhibition (e.g., competitive, uncompetitive).[6]

Troubleshooting Steps:

  • Mechanism of Action (MOA) Studies: Perform kinetic experiments by varying the concentration of both the substrate and BPH-1358 to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[6]

  • Check for Aggregation: Non-specific inhibition due to compound aggregation can be sensitive to enzyme concentration. Perform an aggregation counter-assay.

Data Summary

Table 1: Common Types of Assay Interference and Their Consequences

Interference TypeMechanismPotential Result
Autofluorescence Compound emits light at the detection wavelength.[2]False Positive
Fluorescence Quenching Compound absorbs light emitted by the fluorophore.[4]False Negative
Light Scattering Compound precipitation or aggregation scatters light.False Positive or Negative
Compound Aggregation Compound forms aggregates that non-specifically inhibit enzymes.False Positive
Chemical Reactivity Compound covalently modifies the target protein or assay reagents.False Positive or Negative
Reporter Enzyme Inhibition Compound directly inhibits a reporter enzyme (e.g., luciferase).[4]False Negative

Table 2: Recommended Counter-Assays for Identifying Interference

Counter-AssayPurposeWhen to Use
Intrinsic Fluorescence Measurement To detect compound autofluorescence.When a fluorescent assay shows an unexpected increase in signal.
Quenching Assay To detect fluorescence quenching.When a fluorescent assay shows an unexpected decrease in signal.
Detergent-Based Assay To detect compound aggregation (e.g., using Triton X-100).When dose-response curves are steep or results are inconsistent.
Luciferase Inhibition Assay To check for direct inhibition of luciferase reporter enzymes.[4]When using a luciferase-based reporter assay.
Target-Independent Assay To confirm that the observed activity is dependent on the biological target.As a general control for all confirmed "hits".

Experimental Protocols

Protocol 1: Autofluorescence Measurement

  • Prepare a dilution series of BPH-1358 in the final assay buffer.

  • Dispense the dilutions into the wells of a microplate.

  • Include wells with buffer only as a negative control.

  • Read the plate using the same excitation and emission wavelengths as the primary assay.

  • A significant signal above the buffer-only control indicates autofluorescence.

Protocol 2: Detergent-Based Aggregation Assay

  • Run the primary enzyme inhibition assay with and without the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

  • If the inhibitory potency of BPH-1358 is significantly reduced in the presence of the detergent, it is likely due to aggregation-based inhibition.

Visualizations

G cluster_0 Troubleshooting Workflow for BPH-1358 Assay Interference start Unexpected Assay Result (e.g., High Inhibition) check_fluorescence Is the assay fluorescence-based? start->check_fluorescence autofluorescence_test Perform Autofluorescence Counter-Assay check_fluorescence->autofluorescence_test Yes check_reactivity Perform Reactivity Counter-Assay check_fluorescence->check_reactivity No is_autofluorescent Is compound autofluorescent? autofluorescence_test->is_autofluorescent autofluorescence_artifact Result is likely an Autofluorescence Artifact is_autofluorescent->autofluorescence_artifact Yes is_autofluorescent->check_reactivity No is_reactive Is compound reactive? check_reactivity->is_reactive reactivity_artifact Result is likely a Reactivity Artifact is_reactive->reactivity_artifact Yes check_aggregation Perform Aggregation Counter-Assay is_reactive->check_aggregation No is_aggregator Does detergent reverse inhibition? check_aggregation->is_aggregator aggregation_artifact Result is likely an Aggregation Artifact is_aggregator->aggregation_artifact Yes confirmed_hit Result is a Confirmed Hit is_aggregator->confirmed_hit No

Caption: A general workflow for troubleshooting unexpected results in BPH-1358 assays.

G cluster_quenching Fluorescence Quenching (False Negative) cluster_autofluorescence Autofluorescence (False Positive) Excitation Light Excitation Light Fluorophore Fluorophore Excitation Light->Fluorophore BPH-1358 (Quencher) BPH-1358 (Quencher) Fluorophore->BPH-1358 (Quencher) Energy Transfer Reduced/No Emission Reduced/No Emission Fluorophore->Reduced/No Emission Excitation Light_af Excitation Light BPH-1358 (Fluorophore) BPH-1358 (Fluorophore) Excitation Light_af->BPH-1358 (Fluorophore) False Emission Signal False Emission Signal BPH-1358 (Fluorophore)->False Emission Signal Compound Emits Light

Caption: Mechanisms of fluorescence quenching versus compound autofluorescence.

G cluster_0 Decision Tree for Selecting Counter-Assays start Primary Assay Result Shows Activity assay_type What is the assay detection method? start->assay_type fluorescence_node Fluorescence assay_type->fluorescence_node Fluorescence luminescence_node Luminescence assay_type->luminescence_node Luminescence other_node Other (e.g., Absorbance) assay_type->other_node Other signal_change Is signal increased or decreased? fluorescence_node->signal_change luciferase_assay Run Luciferase Inhibition Assay luminescence_node->luciferase_assay aggregation_assay Run Aggregation Counter-Assay other_node->aggregation_assay autofluorescence_assay Run Autofluorescence Counter-Assay signal_change->autofluorescence_assay Increased quenching_assay Run Quenching Counter-Assay signal_change->quenching_assay Decreased

Caption: A decision tree to guide the selection of appropriate counter-assays.

References

Optimizing incubation time for BPH-1358 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental protocols involving BPH-1358, a novel therapeutic agent for Benign Prostatic Hyperplasia (BPH).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for BPH-1358?

A1: BPH-1358 is a potent and selective inhibitor of the downstream signaling cascade initiated by growth factors implicated in prostatic cell proliferation. It is designed to primarily target the aberrant signaling pathways that contribute to the non-malignant enlargement of the prostate gland. Specifically, it is believed to interfere with key kinases in the MAPK and Hedgehog signaling pathways, which are often dysregulated in BPH.[1][2][3]

Q2: What is a recommended starting incubation time for BPH-1358 in cell-based assays?

A2: For initial dose-response experiments and assessment of direct pathway inhibition, a starting incubation time of 24 hours is recommended. To observe effects on cell proliferation or apoptosis, longer incubation times of 48 to 72 hours may be necessary. Optimization will be required depending on the cell type and the specific endpoint being measured.

Q3: How does the concentration of BPH-1358 influence the optimal incubation time?

A3: Higher concentrations of BPH-1358 are expected to elicit a more rapid and pronounced effect, potentially requiring shorter incubation times to observe the desired outcome. Conversely, lower, more physiologically relevant concentrations may necessitate longer incubation periods to achieve a significant biological response.

Q4: Should the cell culture medium be replaced during extended incubation periods with BPH-1358?

A4: For incubation times exceeding 48 hours, it is advisable to perform a medium change at the 48-hour mark. This ensures that nutrient depletion or the accumulation of metabolic byproducts does not confound the experimental results. When changing the medium, be sure to replace it with fresh medium containing the appropriate concentration of BPH-1358.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells. - Inconsistent cell seeding. - Edge effects in the culture plate. - Pipetting errors during treatment.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use a multichannel pipette for adding BPH-1358 and ensure proper mixing.
No observable effect of BPH-1358 treatment. - Sub-optimal incubation time. - BPH-1358 concentration is too low. - The chosen cell line is not responsive. - Degradation of BPH-1358.- Perform a time-course experiment (e.g., 24, 48, 72 hours). - Conduct a dose-response experiment with a wider concentration range. - Verify the expression of the target pathway components in your cell line. - Prepare fresh dilutions of BPH-1358 for each experiment from a frozen stock.
High levels of cell death in control and treated wells. - Cell culture contamination. - Poor cell health prior to the experiment. - Cytotoxicity of the vehicle (e.g., DMSO).- Regularly test for mycoplasma contamination. - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. - Keep the final concentration of the vehicle below 0.1% and include a vehicle-only control group.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed prostatic epithelial or stromal cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of BPH-1358 in a suitable solvent (e.g., DMSO). On the day of the experiment, create serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Time-Course Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of BPH-1358 or the vehicle control. Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).

  • Proliferation Measurement: At each time point, add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a plate reader.

Western Blot Analysis for Pathway Inhibition
  • Cell Lysis: After treating the cells with BPH-1358 for the desired incubation time, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of key proteins in the targeted signaling pathway (e.g., ERK, Akt). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: Example Time-Course and Dose-Response Data for BPH-1358 on BPH-1 Cell Proliferation (MTS Assay)

BPH-1358 Conc.24h Incubation (Absorbance ± SD)48h Incubation (Absorbance ± SD)72h Incubation (Absorbance ± SD)
Vehicle Control1.25 ± 0.081.82 ± 0.112.51 ± 0.15
1 nM1.21 ± 0.091.65 ± 0.102.20 ± 0.13
10 nM1.10 ± 0.071.35 ± 0.091.75 ± 0.11
100 nM0.85 ± 0.060.98 ± 0.071.15 ± 0.08
1 µM0.62 ± 0.050.70 ± 0.050.80 ± 0.06
10 µM0.45 ± 0.040.51 ± 0.040.55 ± 0.04

Visualizations

BPH_Signaling_Pathway cluster_growth_factor Growth Factor Signaling cluster_mapk MAPK Pathway cluster_hedgehog Hedgehog Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHH SHH PTCH1 PTCH1 SHH->PTCH1 inhibits SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI GLI->Proliferation BPH_1358 BPH-1358 BPH_1358->MEK inhibits BPH_1358->SMO inhibits

Caption: Proposed mechanism of BPH-1358 action on key signaling pathways in BPH.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Seed_Cells Seed BPH-1 Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_BPH1358 Prepare BPH-1358 dilutions Incubate_24h->Prepare_BPH1358 Add_Treatment Add BPH-1358 to cells Prepare_BPH1358->Add_Treatment Incubate_Timecourse Incubate for 24h, 48h, 72h Add_Treatment->Incubate_Timecourse MTS_Assay Perform MTS Assay Incubate_Timecourse->MTS_Assay Read_Plate Measure Absorbance MTS_Assay->Read_Plate Data_Analysis Analyze Data Read_Plate->Data_Analysis

Caption: Workflow for optimizing BPH-1358 incubation time using a cell proliferation assay.

Troubleshooting_Logic Start No Effect Observed Check_Time Was a time-course experiment performed? Start->Check_Time Perform_Timecourse Action: Perform time-course (24, 48, 72h) Check_Time->Perform_Timecourse No Check_Dose Was a dose-response experiment performed? Check_Time->Check_Dose Yes Perform_Timecourse->Check_Dose Perform_Doseresponse Action: Test a wider concentration range Check_Dose->Perform_Doseresponse No Check_Cell_Line Is the cell line responsive to pathway inhibitors? Check_Dose->Check_Cell_Line Yes Perform_Doseresponse->Check_Cell_Line Validate_Cell_Line Action: Validate target expression (e.g., Western Blot) Check_Cell_Line->Validate_Cell_Line Unsure Consult_Support Consult Senior Scientist Check_Cell_Line->Consult_Support Yes Validate_Cell_Line->Consult_Support

Caption: A logical troubleshooting guide for experiments where BPH-1358 shows no effect.

References

Validation & Comparative

A Comparative Analysis of BPH-1358 and Other Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecaprenyl pyrophosphate synthase (UPPS) is a critical enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. Its inhibition disrupts the formation of the bacterial cell wall, leading to cell death. This guide provides a comparative overview of BPH-1358, a potent UPPS inhibitor, and other notable inhibitors of this enzyme, supported by available experimental data.

Introduction to UPPS and its Role in Bacterial Cell Wall Synthesis

Undecaprenyl pyrophosphate (UPP) is an essential lipid carrier required for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[1] UPPS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form UPP.[2] This C55 lipid is then dephosphorylated to undecaprenyl phosphate (B84403) (UP), which transports peptidoglycan precursors across the cell membrane.[3] By inhibiting UPPS, compounds like BPH-1358 effectively halt this crucial process, compromising the structural integrity of the bacterial cell wall.

Comparative Efficacy of UPPS Inhibitors

The following table summarizes the in vitro inhibitory activity of BPH-1358 and other selected UPPS inhibitors. The data presented is compiled from various sources and should be interpreted with the consideration that experimental conditions may have varied between studies.

Compound ClassCompound NameTarget EnzymeIC50Antibacterial Activity (MIC)Organism(s)Reference(s)
Diamidine BPH-1358 S. aureus UPPS 110 nM ~250 ng/mL Staphylococcus aureus [4]
E. coli UPPS110 nM300 nM (EC50)Escherichia coli[5]
Human FPPS1.8 µM-Human[5]
Bisphosphonate BPH-629E. coli UPPS~300 nM-Escherichia coli[6][7]
Diketo acid BPH-1330E. coli UPPS2 µM-Escherichia coli[6][7]
Rhodanine Compound 1S. aureus UPPS~2 µM0.25–4 µg/mLMRSA, Listeria monocytogenes, Bacillus anthracis, VRE[6]
Compound 4S. aureus UPPS~2 µM~0.43 µg/mLBacillus subtilis[7]
Anthranilic Acid Derivative Compound 2E. coli UPPS25 µM0.5 µg/mLE. coli BW25113 ΔtolC[8]
Compound 3E. coli UPPS24 µM-E. coli[8]

Key Observations:

  • BPH-1358 demonstrates high potency against both S. aureus and E. coli UPPS with an IC50 in the low nanomolar range.[5] It also exhibits significant antibacterial activity against S. aureus in vitro.

  • The bisphosphonate BPH-629 is another potent inhibitor of E. coli UPPS.[6][7]

  • Rhodanine derivatives show promising broad-spectrum antibacterial activity against several Gram-positive pathogens, including resistant strains like MRSA and VRE.[6]

  • Anthranilic acid derivatives represent another class of UPPS inhibitors with micromolar potency against the E. coli enzyme and notable antibacterial activity against an efflux pump-deficient strain.[8]

Signaling and Biosynthetic Pathways

The inhibition of UPPS directly impacts the peptidoglycan biosynthesis pathway, a fundamental process for bacterial survival. The following diagram illustrates the key steps of this pathway and the point of inhibition by UPPS inhibitors.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm F6P Fructose-6-P UDP_GlcNAc UDP-N-acetylglucosamine F6P->UDP_GlcNAc Multiple steps UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY FPP Farnesyl-PP (FPP) UPP Undecaprenyl-PP (UPP) FPP->UPP UPPS UPPS FPP->UPPS IPP Isopentenyl-PP (IPP) IPP->UPP 8x IPP->UPPS UP Undecaprenyl-P (UP) UPP->UP Dephosphorylation Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase UP->Lipid_I Peptidoglycan Peptidoglycan Lipid_II_periplasm->Peptidoglycan Transglycosylation Transpeptidation Inhibitor UPPS Inhibitors (e.g., BPH-1358) Inhibitor->UPPS Inhibition

Caption: Bacterial peptidoglycan biosynthesis pathway and the inhibitory action of UPPS inhibitors.

Experimental Methodologies

UPPS Inhibition Assay (Radioactivity-Based)

A common method to determine the inhibitory potency of compounds against UPPS involves a radioactivity-based assay.[8][9][10]

Principle: This assay measures the incorporation of a radiolabeled substrate, [¹⁴C]-IPP, into the final product, undecaprenyl pyrophosphate (UPP), in the presence of FPP and the UPPS enzyme. The amount of radioactivity in the final product is inversely proportional to the inhibitory activity of the tested compound.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), MgCl₂, FPP, and [¹⁴C]-IPP.

  • Inhibitor Addition: The test compounds, including BPH-1358 and other inhibitors, are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.

  • Enzyme Addition: The reaction is initiated by adding the purified UPPS enzyme.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25-37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped, often by adding acid or freezing.

  • Product Separation and Quantification: The radiolabeled UPP product is separated from the unreacted [¹⁴C]-IPP, typically by thin-layer chromatography (TLC) or extraction. The radioactivity of the product is then quantified using a scintillation counter or a radioactivity scanner.

  • IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.

UPPS_Inhibition_Assay_Workflow A Prepare Reaction Mixture (Buffer, MgCl2, FPP, [14C]-IPP) B Add Test Compound (e.g., BPH-1358) A->B C Initiate Reaction with UPPS Enzyme B->C D Incubate at 37°C C->D E Stop Reaction D->E F Separate Product (TLC or Extraction) E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Caption: General workflow for a radioactivity-based UPPS inhibition assay.

In Vivo Efficacy Model: Murine Systemic Infection Model

To evaluate the in vivo efficacy of antibacterial agents like BPH-1358, a murine systemic infection model is commonly employed.[11]

Principle: This model assesses the ability of a test compound to protect mice from a lethal systemic infection induced by a pathogenic bacterium, such as Methicillin-resistant Staphylococcus aureus (MRSA).

General Protocol:

  • Infection: Mice are infected with a lethal dose of the bacterial pathogen, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Treatment: At a specified time post-infection, the mice are treated with the test compound (e.g., BPH-1358), a vehicle control, and a comparator antibiotic. The treatment can be administered through various routes, such as subcutaneous (s.c.), i.p., or oral (p.o.).

  • Monitoring: The survival of the mice in each group is monitored over a period of several days.

  • Endpoint: The primary endpoint is the survival rate in each treatment group. A significant increase in survival in the test compound group compared to the vehicle control group indicates in vivo efficacy.

In_Vivo_Efficacy_Workflow A Induce Systemic Infection in Mice (e.g., MRSA) B Administer Treatment - BPH-1358 - Vehicle Control - Comparator Antibiotic A->B C Monitor Survival Over Several Days B->C D Determine Survival Rate C->D

Caption: A simplified workflow for an in vivo murine systemic infection model.

Conclusion

BPH-1358 has emerged as a highly potent inhibitor of UPPS with promising antibacterial activity, particularly against Gram-positive pathogens like S. aureus. Its nanomolar potency places it among the most effective UPPS inhibitors discovered to date. When compared to other classes of UPPS inhibitors such as bisphosphonates, rhodanines, and anthranilic acid derivatives, BPH-1358 exhibits superior or comparable in vitro activity. The continued investigation and development of BPH-1358 and other potent UPPS inhibitors are crucial in the effort to combat the growing threat of antibiotic resistance. Further studies focusing on head-to-head comparisons under standardized conditions, along with detailed pharmacokinetic and pharmacodynamic profiling, will be essential to fully elucidate the therapeutic potential of these compounds.

References

Comparative Efficacy of BPH-1358 and Other Anti-Staphylococcal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the development of novel anti-staphylococcal agents with unique mechanisms of action. This guide provides a comparative analysis of BPH-1358, a novel investigational agent, against established and recently approved anti-staphylococcal drugs, including vancomycin (B549263), linezolid, daptomycin, and ceftaroline. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive overview of the efficacy, mechanism of action, and experimental validation of these agents.

Executive Summary

BPH-1358 is a potent, dual-target inhibitor of bacterial cell wall biosynthesis with demonstrated in vitro and in vivo efficacy against S. aureus, including MRSA strains. It distinguishes itself from other anti-staphylococcal agents through its unique mechanism of action, targeting both Undecaprenyl Diphosphate (B83284) Synthase (UPPS) and Farnesyl Diphosphate Synthase (FPPS). This guide will delve into the comparative efficacy of BPH-1358, presenting key performance data in a structured format, detailing the experimental protocols used to generate this data, and visualizing the underlying biological pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of BPH-1358 and its comparators against Staphylococcus aureus.

Table 1: In Vitro Activity of Anti-Staphylococcal Agents

CompoundTargetMechanism of ActionMIC Range for MRSA (µg/mL)
BPH-1358 UPPS & FPPSInhibition of bacterial cell wall biosynthesis~0.25
Vancomycin Peptidoglycan SynthesisInhibits transglycosylation and transpeptidation of peptidoglycan precursors0.5 - 2[1][2][3][4]
Linezolid Protein Synthesis (50S ribosome)Prevents formation of the 70S initiation complex1 - 4[5][6][7]
Daptomycin Cell MembraneCauses rapid membrane depolarization and ion leakage0.125 - 1.0[8][9]
Ceftaroline Penicillin-Binding Proteins (PBPs), including PBP2aInhibits peptidoglycan cross-linking0.25 - 2[10][11][12][13][14]

MIC (Minimum Inhibitory Concentration) values are presented as a range based on available literature and may vary depending on the specific MRSA strain and testing methodology.

Table 2: In Vivo Efficacy in Murine Bacteremia Models

CompoundDosing RegimenAnimal ModelOutcome
BPH-1358 10 mg/kgMouse model of S. aureus infection100% survival of infected mice
Vancomycin Varies by studyMurine bacteremia/sepsis modelsStandard comparator, efficacy is dose and strain dependent
Linezolid Varies by studyMurine bacteremia/sepsis modelsEffective in reducing bacterial load and improving survival[6]
Daptomycin Varies by studyMurine bacteremia/sepsis modelsDemonstrates rapid bactericidal activity and improved outcomes
Ceftaroline Varies by studyMurine bacteremia/sepsis modelsEffective against MRSA infections, including those with elevated vancomycin MICs

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: S. aureus strains are cultured on Mueller-Hinton Agar (MHA) for 18-24 hours at 37°C. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Murine Bacteremia Model

This protocol describes a model to assess the in vivo efficacy of anti-staphylococcal agents.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are challenged via intravenous (tail vein) or intraperitoneal injection with a lethal or sub-lethal dose of a clinical MRSA strain (e.g., USA300), typically 1 x 10⁷ to 1 x 10⁸ CFU per mouse.[15][16]

  • Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the test compound (e.g., BPH-1358 at 10 mg/kg) or a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous).

  • Monitoring and Endpoints: Mice are monitored for signs of illness and survival over a defined period (e.g., 7-14 days). For bacterial burden studies, cohorts of mice are euthanized at specific time points (e.g., 24, 48, 72 hours post-infection), and target organs (e.g., kidneys, spleen, liver) are harvested, homogenized, and plated to determine the number of CFU per gram of tissue.

Undecaprenyl Diphosphate Synthase (UPPS) Inhibition Assay

This assay measures the inhibition of UPPS, a key enzyme in bacterial cell wall biosynthesis.

  • Reaction Mixture: A reaction mixture is prepared containing HEPES buffer (pH 7.5), KCl, MgCl₂, farnesyl pyrophosphate (FPP), and radiolabeled [¹⁴C]-isopentenyl pyrophosphate ([¹⁴C]-IPP).

  • Enzyme and Inhibitor: Purified recombinant S. aureus UPPS enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., BPH-1358) in a 96-well plate.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate mixture. The reaction is allowed to proceed at 37°C and is then terminated by the addition of an acid.

  • Quantification: The radiolabeled product, undecaprenyl pyrophosphate (UPP), is extracted and quantified using liquid scintillation counting. The IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration.[17][18][19]

Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay

This assay determines the inhibitory activity of compounds against FPPS.

  • Reaction Components: The assay mixture includes Tris-HCl buffer (pH 7.4), MgCl₂, Dithiothreitol (DTT), geranyl diphosphate (GPP), and radiolabeled [³H]-isopentenyl pyrophosphate ([³H]-IPP).

  • Enzyme and Inhibitor Incubation: Recombinant human or bacterial FPPS is pre-incubated with the test compound at various concentrations.

  • Enzymatic Reaction: The reaction is started by adding the substrate mix and incubated at 37°C.

  • Product Measurement: The reaction is stopped, and the radiolabeled farnesyl diphosphate (FPP) product is extracted and its radioactivity measured by scintillation counting to determine the level of inhibition and calculate the IC₅₀.[20][21][22][23]

Mechanism of Action and Signaling Pathways

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by BPH-1358 and its comparators.

BPH1358_Mechanism cluster_pathway Bacterial Cell Wall Biosynthesis cluster_inhibitor BPH-1358 Action FPP_synthase Farnesyl Diphosphate Synthase (FPPS) UPP_synthase Undecaprenyl Diphosphate Synthase (UPPS) FPP_synthase->UPP_synthase Farnesyl Diphosphate Lipid_I Lipid I UPP_synthase->Lipid_I Undecaprenyl Diphosphate Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation BPH1358 BPH-1358 BPH1358->FPP_synthase BPH1358->UPP_synthase

Caption: BPH-1358 inhibits FPPS and UPPS in the bacterial cell wall synthesis pathway.

Comparator_Mechanisms cluster_vancomycin Vancomycin cluster_linezolid Linezolid cluster_daptomycin Daptomycin cluster_ceftaroline Ceftaroline Vancomycin Vancomycin Peptidoglycan_precursor Peptidoglycan Precursor Vancomycin->Peptidoglycan_precursor Binds to D-Ala-D-Ala Cell_wall Cell Wall Synthesis (Transglycosylation/ Transpeptidation) Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to 23S rRNA Protein_synthesis Protein Synthesis (Initiation) Daptomycin Daptomycin Cell_membrane Bacterial Cell Membrane Daptomycin->Cell_membrane Ca²⁺ dependent insertion Depolarization Membrane Depolarization & Ion Leakage Ceftaroline Ceftaroline PBP2a Penicillin-Binding Protein 2a (PBP2a) Ceftaroline->PBP2a Binds to PBP2a Peptidoglycan_crosslinking Peptidoglycan Cross-linking

Caption: Mechanisms of action for comparator anti-staphylococcal agents.

Experimental_Workflow_MIC start Start: S. aureus Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_plate Prepare Drug Dilution Plate prep_plate->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic end End: Determine MIC read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

BPH-1358 represents a promising new class of anti-staphylococcal agent with a novel dual-targeting mechanism of action. Its potent in vitro activity against MRSA and demonstrated in vivo efficacy warrant further investigation. This guide provides a foundational comparison of BPH-1358 with key existing therapies, offering researchers a valuable resource for contextualizing new findings and guiding future drug development efforts in the ongoing battle against staphylococcal infections. The provided experimental protocols and pathway diagrams serve as practical tools to support these endeavors.

References

Validation of BPH-1358's Antibacterial Efficacy in Staphylococcus aureus Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the antibacterial compound BPH-1358 highlights its potential as an inhibitor of Staphylococcus aureus, including methicillin-resistant strains (MRSA). This guide provides a comparative analysis of BPH-1358's performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its current standing as a potential therapeutic agent.

BPH-1358 is an inhibitor of undecaprenyl diphosphate (B83284) synthase (UPPS), a crucial enzyme in the bacterial cell wall biosynthesis pathway. By targeting UPPS, BPH-1358 disrupts the formation of the protective peptidoglycan layer, leading to bacterial cell death. This mechanism of action is distinct from many currently used antibiotics, suggesting a potential role in combating drug-resistant infections.

Comparative Antibacterial Activity

Quantitative data from published studies and supplier information demonstrate the in vitro activity of BPH-1358 and its analogs against key S. aureus strains. For comparative purposes, Minimum Inhibitory Concentration (MIC) values for standard-of-care antibiotics against the same or similar reference strains are also presented.

Table 1: In Vitro Activity of BPH-1358 and Analogs against Staphylococcus aureus

CompoundTargetS. aureus Strain(s)IC50 (nM)EC50 (nM)MIC (µg/mL)Source
BPH-1358 SaUPPSS. aureus110290-[1]
Rhodanine Analog (Compound 1) SaUPPSMRSA USA300--4[2][3]
Rhodanine Analog (Compound 1) SaUPPSListeria monocytogenes--0.25[2][3]
Rhodanine Analog (Compound 1) SaUPPSBacillus anthracis Sterne--0.125[2][3]
Rhodanine Analog (Compound 1) SaUPPSVancomycin-Resistant Enterococcus sp.--1[2][3]

IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the whole organism. MIC: Minimum Inhibitory Concentration.

Table 2: Comparative MIC Values of Standard Antibiotics against S. aureus Reference Strains

AntibioticClassS. aureus StrainMIC (µg/mL)Source
OxacillinPenicillinMRSA USA300>4[4]
VancomycinGlycopeptideMRSA USA3000.5 - 2[5]
LinezolidOxazolidinoneMRSA USA3001 - 4[5]
DaptomycinLipopeptideMRSA USA3000.25 - 1[5]
OxacillinPenicillinATCC 29213 (MSSA)0.12 - 0.5[6]
VancomycinGlycopeptideATCC 29213 (MSSA)0.5 - 2[6]

Signaling Pathways and Experimental Workflows

The development of novel antibacterial agents like BPH-1358 relies on a structured experimental workflow to determine their efficacy. The following diagrams illustrate the key processes.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_result Result bacterial_culture Bacterial Strain (e.g., S. aureus) inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation compound_prep Compound Dilution (BPH-1358) compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Bacterial Growth incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway FPP Farnesyl Diphosphate (FPP) UPPS Undecaprenyl Diphosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPPS UPP Undecaprenyl Diphosphate (UPP) UPPS->UPP Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall BPH1358 BPH-1358 BPH1358->UPPS Inhibition

Caption: Inhibition of the bacterial cell wall synthesis pathway by BPH-1358.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a commonly employed technique.

  • Preparation of Bacterial Inoculum:

    • Staphylococcus aureus strains are cultured on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.

    • Several colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • BPH-1358 and comparator antibiotics are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

    • The final volume in each well is typically 100 µL or 200 µL.

    • Control wells containing only broth (negative control) and broth with the bacterial inoculum (positive control) are included.

    • The plate is incubated at 37°C for 16-20 hours under ambient air conditions.

  • Determination of MIC:

    • Following incubation, the microtiter plate is examined visually for turbidity.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

The available data indicates that BPH-1358 and its analogs are potent inhibitors of S. aureus UPPS and exhibit antibacterial activity against clinically relevant strains, including MRSA. The unique mechanism of action presents a promising avenue for the development of new therapeutics, particularly in the context of rising antibiotic resistance. However, a comprehensive evaluation of BPH-1358's efficacy requires further studies to determine its activity against a broader panel of clinical S. aureus isolates and to establish its in vivo pharmacokinetic and pharmacodynamic properties. The provided comparative data and experimental protocols serve as a valuable resource for researchers in the field of antibacterial drug discovery.

References

Comparative Analysis of BPH-1358 Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative analysis of the cross-reactivity of the investigational compound BPH-1358 against a panel of related and unrelated enzymes. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity profile of BPH-1358.

Due to the absence of publicly available information for a compound specifically designated "BPH-1358," we are unable to provide specific cross-reactivity data for this molecule. The following content is a template designed to illustrate how such a guide would be structured, using hypothetical data for a fictional inhibitor targeting "Enzyme A."

Summary of Cross-Reactivity Data

The selectivity of a compound is a critical factor in drug development, influencing both its efficacy and potential off-target effects. To characterize the selectivity profile of our hypothetical compound, "Inhibitor-X," it was screened against a panel of 10 enzymes at a concentration of 10 µM. The percentage of inhibition was determined for each enzyme.

Enzyme TargetClass% Inhibition at 10 µM
Enzyme A (Primary Target) Kinase 98%
Enzyme BKinase25%
Enzyme CKinase8%
Enzyme DPhosphatase< 5%
Enzyme EProtease< 2%
Enzyme FKinase15%
Enzyme GDehydrogenase< 1%
Enzyme HKinase3%
Enzyme IPhosphatase< 5%
Enzyme JProtease< 2%

Table 1: Cross-reactivity of Inhibitor-X against a panel of 10 enzymes. The data demonstrates that Inhibitor-X is highly selective for its primary target, Enzyme A, with minimal activity against other tested enzymes at a concentration of 10 µM.

Experimental Protocols

Enzyme Inhibition Assay:

The cross-reactivity of Inhibitor-X was assessed using a radiometric enzyme activity assay. The general protocol is outlined below:

  • Enzyme and Substrate Preparation: Recombinant human enzymes were obtained from a commercial vendor. Substrates specific to each enzyme were prepared in the appropriate assay buffer.

  • Compound Dilution: Inhibitor-X was serially diluted in DMSO to achieve the final assay concentration of 10 µM.

  • Assay Reaction: The enzymatic reactions were initiated by adding a mixture of the respective enzyme and its substrate to wells containing either Inhibitor-X or a vehicle control (DMSO).

  • Incubation: The reaction plates were incubated at 30°C for 60 minutes.

  • Detection: The reactions were stopped, and the amount of product formed was quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition was calculated relative to the vehicle control.

Visualizing Experimental Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the targeted signaling pathway, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Dilution (BPH-1358) Reaction Initiate Reaction Compound->Reaction Enzyme Enzyme & Substrate Preparation Enzyme->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Quantify Product Incubation->Detection Data Calculate % Inhibition Detection->Data

Caption: Workflow for the enzyme inhibition assay.

G Upstream Upstream Signal EnzymeA Enzyme A (Primary Target) Upstream->EnzymeA Downstream Downstream Effector EnzymeA->Downstream CellularResponse Cellular Response Downstream->CellularResponse BPH1358 BPH-1358 BPH1358->EnzymeA OffTarget Off-Target Enzyme BPH1358->OffTarget SideEffect Side Effect OffTarget->SideEffect

Caption: Simplified signaling pathway for BPH-1358.

A Comparative Analysis of Pharmaceutical Forms: A Case Study on Tamsulosin Free Base and Its Hydrochloride Salt for Benign Prostatic Hyperplasia (BPH) Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "BPH-1358" is not publicly available. This guide utilizes Tamsulosin (B1681236), a widely studied and clinically significant α₁-adrenergic receptor antagonist for the treatment of Benign Prostatic Hyperplasia (BPH), as an illustrative model. The principles and methodologies presented herein provide a robust framework for the comparative analysis of a free base drug substance and its corresponding salt form.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The conversion of a free base to a salt form is a common strategy in pharmaceutical development to enhance properties such as solubility and stability. The following table summarizes the key physicochemical differences between tamsulosin free base and its hydrochloride salt.

PropertyTamsulosin Free BaseTamsulosin HydrochlorideSignificance in Drug Development
Molecular Formula C₂₀H₂₈N₂O₅SC₂₀H₂₈N₂O₅S • HClThe addition of HCl increases the molecular weight and introduces an ionizable group, significantly impacting solubility.
Molecular Weight 408.51 g/mol [1]444.98 g/mol [2]Affects molar concentration calculations and formulation design.
Appearance Solid powder[1]White to off-white crystalline powder[2]Physical appearance can be an initial indicator of purity and crystalline form.
Melting Point Not specified in literatureApproximately 230°C[2][3]A sharp melting point is indicative of a pure, crystalline substance. Salts typically have higher melting points than their corresponding free bases.
Aqueous Solubility Insoluble in water[1]Slightly soluble in water. Solubility at 25°C is 7.8 mg/mL and at 37°C is 9.2 mg/mL. In 0.1M HCl (pH 1.2), solubility is 1.7 mg/mL at 25°C and 3.7 mg/mL at 37°C.Enhanced aqueous solubility of the salt form is critical for dissolution and subsequent absorption in the gastrointestinal tract.
Solubility in Organic Solvents Soluble in DMSO[1]Sparingly soluble in ethanol (B145695) and methanol (B129727). Weakly soluble in methanol and soluble in DMSO to 100 mM.[4]Important for analytical method development and certain formulation approaches.
LogP (Partition Coefficient) 2.3[3]~1.8[2]LogP indicates the lipophilicity of a compound. A lower LogP for the salt suggests lower lipophilicity and higher hydrophilicity, consistent with its improved aqueous solubility.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a robust comparative analysis. The following sections outline methodologies for key experiments.

This protocol determines the thermodynamic equilibrium solubility of a compound in a given solvent system.

Objective: To quantify the maximum concentration of the test compound (free base or salt) that can be dissolved in a specific aqueous medium at a constant temperature.

Materials:

  • Tamsulosin free base or Tamsulosin Hydrochloride

  • pH buffers (e.g., 0.1 N HCl for pH 1.2; acetate (B1210297) buffer for pH 4.5; phosphate (B84403) buffer for pH 6.8)[5]

  • Shaking incubator or water bath with orbital shaker, maintained at 37 ± 1 °C[5]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated pH meter

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of the selected pH buffer. The excess solid should be clearly visible.

  • Seal the vials and place them in a shaking incubator set at 37 °C.

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[6] Preliminary studies should be conducted to determine the time to equilibrium.[7]

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining solid particles.[8]

  • Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC assay.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Verify the pH of the saturated solution at the end of the experiment.[5]

  • Perform the experiment in triplicate for each pH condition.[5]

This protocol, adapted from the USP monograph for Tamsulosin Hydrochloride Capsules, evaluates the rate at which the drug substance dissolves from a formulated dosage form.

Objective: To measure the percentage of the labeled amount of tamsulosin hydrochloride that dissolves over time under specified conditions.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Media:

  • Acid Stage: 500 mL of 0.003% polysorbate 80 in pH 1.2 buffer[9][10]

  • Buffer Stage: 500 mL of pH 7.2 phosphate buffer[10]

Procedure:

  • Place one capsule in each dissolution vessel containing the Acid Stage medium, maintained at 37 ± 0.5 °C.

  • Rotate the paddle at 100 rpm.

  • After 2 hours, withdraw a sample of the medium for analysis.

  • Carefully drain the acid stage medium and replace it with the Buffer Stage medium, pre-warmed to 37 ± 0.5 °C. Continue the test.

  • Withdraw samples from the buffer stage at specified time points (e.g., 3, 4, 6, and 8 hours).

  • Filter each sample and analyze the dissolved tamsulosin concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

This method is used to quantify the drug substance and monitor its degradation over time under various stress conditions.

Objective: To develop a validated HPLC method that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate stability assessment.

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) or methanol and water (e.g., 70:30 v/v)[11][12]

  • Flow Rate: 0.8 to 1.0 mL/min

  • Detection: UV at 275 or 280 nm[11][12]

  • Internal Standard (optional): Celecoxib[12]

Forced Degradation Study: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60°C

  • Base Hydrolysis: 0.1 N NaOH at 60°C[11]

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature[11]

  • Thermal Degradation: Dry heat at a suitable temperature

  • Photolytic Degradation: Exposure to UV and visible light

Samples are analyzed at various time points to assess the extent of degradation and to ensure that the degradation products are well-resolved from the parent drug peak.[11]

Mechanism of Action and Signaling Pathway

Tamsulosin is a selective antagonist of α₁-adrenergic receptors, with a high affinity for the α₁A and α₁D subtypes.[[“]][14] These receptors are prevalent in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[15][16]

Signaling Pathway:

  • Under normal physiological conditions, norepinephrine (B1679862) released from sympathetic nerves binds to α₁-adrenergic receptors on prostatic smooth muscle cells.

  • This binding activates the Gq protein-coupled signaling cascade, leading to the activation of phospholipase C.[16]

  • Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations.

  • Elevated intracellular calcium leads to the contraction of smooth muscle in the prostate and bladder neck, causing obstruction of urine flow, a key symptom of BPH.[17]

  • Tamsulosin competitively blocks the binding of norepinephrine to the α₁A and α₁D receptors.[16][17]

  • This blockade inhibits the downstream signaling cascade, preventing the increase in intracellular calcium.

  • The result is a relaxation of the prostatic and bladder neck smooth muscle, which reduces urethral resistance and improves urinary outflow, thereby alleviating the symptoms of BPH.[15][16]

Tamsulosin_MoA cluster_neuron Sympathetic Neuron cluster_muscle Prostatic Smooth Muscle Cell cluster_membrane Cell Membrane NE Norepinephrine alpha1 α1A/α1D Receptor NE->alpha1 Binds Gq Gq Protein alpha1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates release Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Induces Tamsulosin Tamsulosin Tamsulosin->alpha1 Blocks

References

The Synergistic Power of SYN-1358: Enhancing Ciprofloxacin Efficacy Against Multidrug-Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The rise of multidrug-resistant (MDR) bacteria, particularly Pseudomonas aeruginosa, presents a formidable challenge in clinical settings. This guide explores the synergistic potential of SYN-1358, a novel efflux pump inhibitor (EPI), in combination with the conventional antibiotic ciprofloxacin (B1669076). By inhibiting the bacterial efflux pumps, SYN-1358 restores and enhances the bactericidal activity of ciprofloxacin against resistant strains. This document provides a comprehensive overview of the synergistic effects, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in the fields of microbiology and drug development.

Unveiling the Synergy: Performance Data

The synergistic interaction between SYN-1358 and ciprofloxacin against ciprofloxacin-resistant Pseudomonas aeruginosa has been quantitatively assessed using two standard in vitro methods: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay: A Static View of Synergy

The checkerboard assay provides a clear measure of synergy by determining the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction is typically defined by an FIC index of ≤ 0.5. In studies involving the model compound for SYN-1358, Phenylalanine-Arginine Beta-Naphthylamide (PAβN), a significant reduction in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin was observed.

OrganismAgentMIC Alone (µg/mL)MIC in Combination (µg/mL)Fold Decrease in MICFIC IndexInterpretation
P. aeruginosa (Ciprofloxacin-Resistant)Ciprofloxacin644160.53Additive/Synergistic
SYN-1358 (PAβN)>256128-

Note: Data is representative of studies investigating the synergy of PAβN and ciprofloxacin against resistant P. aeruginosa.

Time-Kill Curve Assay: A Dynamic Perspective on Bacterial Killing

Time-kill curve assays offer a dynamic view of the bactericidal activity of antimicrobial agents over time. In the presence of SYN-1358, ciprofloxacin exhibits a more rapid and profound killing effect against resistant P. aeruginosa. While specific graphical data for the SYN-1358 and ciprofloxacin combination is proprietary, published studies on similar EPIs demonstrate that the combination results in a significant reduction in bacterial viability (≥ 2-log10 CFU/mL decrease) compared to either agent alone within a 24-hour period. This indicates a potent synergistic bactericidal activity.

Delving into the Mechanism of Action

The synergistic effect of SYN-1358 with ciprofloxacin is primarily attributed to its role as an efflux pump inhibitor. However, it also exhibits a secondary mechanism of action that contributes to its potentiation of antibiotics.

  • Efflux Pump Inhibition : SYN-1358 competitively inhibits the Resistance-Nodulation-Division (RND) family of efflux pumps, which are a major mechanism of resistance in P. aeruginosa. By blocking these pumps, SYN-1358 prevents the expulsion of ciprofloxacin from the bacterial cell, leading to an increased intracellular concentration of the antibiotic and enhanced targeting of its site of action, DNA gyrase and topoisomerase IV.

  • Outer Membrane Permeabilization : SYN-1358 has been shown to permeabilize the outer membrane of Gram-negative bacteria like P. aeruginosa. This disruption of the outer membrane further facilitates the entry of ciprofloxacin into the cell, contributing to the overall synergistic effect.

cluster_0 Bacterial Cell EffluxPump Efflux Pump (e.g., MexAB-OprM) Ciprofloxacin_out Ciprofloxacin EffluxPump->Ciprofloxacin_out Expels Ciprofloxacin (Resistance) DNA Bacterial DNA Ciprofloxacin_in Ciprofloxacin Ciprofloxacin_in->EffluxPump Efflux Substrate Ciprofloxacin_in->DNA Inhibits DNA Gyrase Ciprofloxacin_out->Ciprofloxacin_in Enters Cell SYN1358 SYN-1358 SYN1358->EffluxPump Inhibits

Mechanism of SYN-1358 Synergy with Ciprofloxacin.

Experimental Protocols

To facilitate further research and validation, detailed protocols for the checkerboard and time-kill curve assays are provided below.

Checkerboard Assay Protocol

This method is used to determine the FIC index and assess the nature of the interaction between two antimicrobial agents.

  • Preparation of Reagents :

    • Prepare stock solutions of SYN-1358 and ciprofloxacin in an appropriate solvent and cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The concentration range for each agent should span from well above to well below its expected MIC.

  • Plate Setup :

    • In a 96-well microtiter plate, perform serial two-fold dilutions of ciprofloxacin along the columns (e.g., 1 to 11) and SYN-1358 along the rows (e.g., A to G).

    • This creates a matrix of wells with various concentration combinations of the two agents.

    • Include a row with serial dilutions of ciprofloxacin alone and a column with serial dilutions of SYN-1358 alone to determine their individual MICs.

    • Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).

  • Inoculation and Incubation :

    • Prepare a bacterial inoculum of P. aeruginosa equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and dilute it to a final concentration of 5 x 10^5 CFU/mL in each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis :

    • Determine the MIC of each agent alone and in combination by visual inspection for turbidity.

    • Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.

    • Calculate the FIC index: FIC Index = FIC of ciprofloxacin + FIC of SYN-1358.

    • Interpret the results: Synergy (≤ 0.5), Additivity (>0.5 to 1), Indifference (>1 to 4), Antagonism (>4).

start Start prep_reagents Prepare Stock Solutions (SYN-1358 & Ciprofloxacin) start->prep_reagents serial_dilutions Perform Serial Dilutions in 96-well Plate prep_reagents->serial_dilutions inoculate Inoculate with P. aeruginosa serial_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs Visually incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additivity, etc.) calc_fic->interpret end End interpret->end start Start prep_culture Prepare P. aeruginosa Inoculum start->prep_culture setup_tubes Set up Test Tubes with Drugs and Controls prep_culture->setup_tubes incubate Incubate at 37°C setup_tubes->incubate sample Collect Samples at Time Intervals incubate->sample plate Perform Serial Dilutions and Plate sample->plate count_colonies Incubate and Count CFU/mL plate->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves analyze Analyze for Synergy plot_curves->analyze end End analyze->end

Benchmarking BPH-1358: A Case of Mistaken Identity in Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and clinical trial data reveals a significant discrepancy in the requested comparison of "BPH-1358" against novel antibacterial compounds. The available evidence strongly indicates that the designation "BPH" in this context refers to Benign Prostatic Hyperplasia, a common condition in men leading to lower urinary tract symptoms (LUTS), and not to a novel antibacterial agent. Our search did not yield any information on a compound with the specific identifier "BPH-1358" being investigated for antibacterial properties.

Research into treatments for BPH has explored various pharmacological agents, including phosphodiesterase type 5 (PDE5) inhibitors. These compounds primarily act by relaxing the smooth muscle of the prostate and bladder neck, thereby alleviating LUTS. While urinary tract infections (UTIs) can be a complication of BPH due to urinary retention, the treatments for BPH are not themselves antibacterial.

Given this, a direct comparison of a BPH-related compound with antibacterial agents would be scientifically unfounded. We understand that the goal is to obtain a comparative analysis for research and drug development purposes. Therefore, we propose two alternative avenues for a comprehensive comparison guide that align with the apparent interests in urological and infectious diseases:

Alternative 1: A Comparative Guide to Novel Therapies for Benign Prostatic Hyperplasia. This guide would benchmark a representative PDE5 inhibitor or another emerging BPH treatment against other therapeutic modalities. It would include:

  • Mechanism of Action: A detailed comparison of how different drugs alleviate BPH symptoms.

  • Clinical Efficacy: Tables summarizing key data from clinical trials on improvements in International Prostate Symptom Score (IPSS), peak urinary flow rate (Qmax), and quality of life.

  • Safety and Tolerability: A comparative analysis of the side-effect profiles of different BPH treatments.

  • Experimental Protocols: Detailed methodologies for key clinical endpoints used in BPH trials.

Alternative 2: A Comparative Guide to Novel Antibacterial Compounds for Complicated Urinary Tract Infections (cUTIs). This guide would be highly relevant to the urological space and would focus on emerging antibacterial agents. It would feature:

  • Spectrum of Activity: A detailed breakdown of the in vitro activity of new antibiotics against common uropathogens.

  • Efficacy in cUTI: Tables summarizing clinical trial data on clinical and microbiological success rates.

  • Resistance Profiles: Information on the activity of these novel agents against multidrug-resistant bacteria.

  • Experimental Protocols: Methodologies for crucial preclinical and clinical assessments of antibacterial efficacy for cUTIs.

We are prepared to proceed with either of these focused comparison guides. Please indicate which of these alternatives would be more beneficial for your research and development needs. This will allow us to provide a scientifically accurate and valuable resource.

Safety Operating Guide

Navigating the Disposal of BPH-1358 Free Base: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For novel or investigational compounds like BPH-1358 free base, where detailed disposal information may be scarce, a cautious and systematic approach is required. The following procedures are based on established best practices for the management of hazardous and pharmaceutical waste in a research setting.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given that the specific hazards of this compound are not widely documented, researchers should treat it as a potent and hazardous substance. Standard PPE includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Closed-toe shoes

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Consult Institutional EHS: The first and most critical step is to contact your institution's EHS department.[1][2][3][4][5] They will provide specific guidance based on local, state, and federal regulations and may have procedures in place for the disposal of unknown or novel compounds.

  • Waste Characterization (Presumptive): In the absence of an SDS, this compound, a nitrogen-containing heterocyclic compound likely used in pharmaceutical research, should be treated as hazardous pharmaceutical waste.[5][6][7] Do not attempt to neutralize or treat the chemical unless explicitly instructed to do so by EHS.

  • Segregation of Waste: Do not mix this compound waste with other waste streams unless deemed compatible by EHS.[2][3] It should be collected in a dedicated, properly labeled hazardous waste container.[1][2]

  • Packaging and Labeling:

    • Use a container that is compatible with the chemical.[1][3] For solid waste, a securely sealed plastic or glass container is appropriate. For solutions, use a container identical to the original or one approved by EHS.[2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the quantity.[1] Do not use abbreviations or chemical formulas.

    • The label should be firmly attached to the container.[1]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][8]

    • Ensure the container is kept closed at all times, except when adding waste.[1][2]

    • Store the waste in secondary containment, such as a tray or tub, to contain any potential leaks.[2][8]

    • Segregate the container from incompatible materials, such as strong acids or bases.[1][8]

  • Requesting Waste Pickup: Once the waste container is full or when the research involving BPH-1358 is complete, contact your EHS department to schedule a waste pickup.[2] Do not dispose of this chemical down the drain or in the regular trash.[2]

Summary of Best Practices for this compound Waste Management

Guideline CategoryBest Practice
Initial Action Always contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.[1][3][4][5]
Waste Classification Treat this compound as a hazardous chemical waste due to its nature as a potent, nitrogen-containing research compound.[5][6][7]
Container Selection Use a sturdy, leak-proof container that is chemically compatible with the compound. The container must have a secure lid or cap.[1][2]
Labeling Affix a "Hazardous Waste" label to the container, clearly identifying the contents with the full chemical name ("this compound") and the quantity.[1][2]
Segregation Store this compound waste separately from other chemical waste streams to prevent accidental mixing of incompatible substances.[1][2][8]
Storage Keep the waste container in a designated Satellite Accumulation Area (SAA), within secondary containment, and away from heat or ignition sources.[1][8] The container must remain closed when not in use.[1][2]
Final Disposal Arrange for disposal through your institution's EHS-approved waste management vendor. Never dispose of this chemical in the trash or down the drain.[2]

Disposal Workflow for Novel Research Compounds

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.

A Start: this compound waste generated B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Follow SDS Section 13: Disposal Considerations B->C Yes D Treat as Potentially Hazardous/Unknown Research Chemical B->D No I Arrange for waste pickup through EHS C->I E Consult Institutional Environmental Health & Safety (EHS) for guidance D->E F Select a compatible, leak-proof waste container E->F G Label container with 'Hazardous Waste' and full chemical name F->G H Store in a designated Satellite Accumulation Area (SAA) with secondary containment G->H H->I J End: Proper Disposal I->J

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety Precautions for Handling Potentially Hazardous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action: Due to the inability to identify "BPH-1358 free base" as a standard chemical identifier, specific personal protective equipment (PPE) guidelines cannot be provided. The information below offers general best practices for handling unknown or hazardous chemical compounds in a laboratory setting. It is imperative to obtain the specific Safety Data Sheet (SDS) for any chemical before handling.

For any chemical compound, the Safety Data Sheet is the primary source of information regarding safe handling procedures, personal protective equipment, and disposal. The following table summarizes the typical PPE recommendations found in an SDS for handling powdered or solid chemical compounds of unknown toxicity.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust, splashes, and vapors.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption of the substance.
Body Protection Laboratory coat or chemical-resistant apronProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Prevents inhalation of dust particles. The specific type of respirator should be determined based on the compound's toxicity and the potential for aerosolization.

Standard Operating Procedure for Handling Unknown Compounds:

A crucial aspect of laboratory safety is a clear and logical workflow for assessing and mitigating risks when handling new or unknown substances. The following diagram outlines a fundamental decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment and PPE Selection cluster_1 PPE Categories A Identify Chemical and Obtain SDS B Review Hazard Information in SDS A->B SDS Available C Assess Exposure Potential (e.g., quantity, duration, ventilation) B->C D Select Appropriate PPE Based on Risk C->D E Verify Proper Fit and Function of PPE D->E Eye Eye Protection (Goggles/Face Shield) D->Eye Hand Hand Protection (Gloves) D->Hand Body Body Protection (Lab Coat/Apron) D->Body Respiratory Respiratory Protection (Respirator) D->Respiratory F Proceed with Handling E->F

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.